tert-Butyl p-Toluate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469690 | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-42-8 | |
| Record name | 1,1-Dimethylethyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to tert-Butyl p-toluate (CAS: 13756-42-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl p-toluate (B1214165), a key synthetic intermediate in pharmaceutical development. The document details its chemical and physical properties, safety and handling protocols, and significant applications, particularly its role as a protecting group in peptide synthesis.
Chemical and Physical Properties
tert-Butyl p-toluate, also known as 4-methyl-benzoic acid tert-butyl ester, is a synthetic organic compound valued for its utility in complex chemical syntheses.[1][2] It is recognized as a synthetic intermediate for pharmaceutical production.[3][4]
| Property | Value | Reference |
| CAS Number | 13756-42-8 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Clear, colorless liquid or neat oil | [4] |
| Purity | ≥98% | [4] |
| Boiling Point | 98-101 °C at 4.2 mmHg | |
| Storage Temperature | -20°C | [4] |
Spectroscopic Data
While specific spectra for this compound are not widely published in public databases, representative data for closely related analogs such as butyl p-toluate and methyl p-toluate are available and can provide insight into the expected spectral characteristics.[5][6] The tert-butyl group typically exhibits a characteristic singlet in ¹H NMR spectra around 1.3-1.5 ppm and strong signals in the aliphatic region of ¹³C NMR spectra. The p-toluate moiety will show characteristic aromatic proton signals and carbonyl and aromatic carbon signals. The IR spectrum is expected to show a strong carbonyl stretch for the ester group. The mass spectrum would likely show a molecular ion peak and fragmentation patterns corresponding to the loss of the tert-butyl group.
Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Precautionary Measures:
-
Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of p-toluoyl chloride with lithium tert-butoxide. This method is particularly suitable for the esterification of hindered tertiary alcohols.
Materials:
-
p-Toluoyl chloride
-
tert-Butyl alcohol
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl alcohol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of n-butyllithium in hexane.
-
Stir the resulting mixture at room temperature for a designated period to form lithium tert-butoxide.
-
Slowly add a solution of p-toluoyl chloride in anhydrous diethyl ether to the reaction mixture.
-
Continue stirring at room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Applications in Drug Development
The tert-butyl group is a crucial motif in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[7] It can improve metabolic stability by shielding susceptible functional groups from enzymatic degradation and increase lipophilicity, which can aid in cell membrane permeability.[7]
tert-Butyl esters, such as this compound, are valuable as intermediates in the synthesis of more complex molecules. A primary application is in the protection of carboxylic acid functionalities during multi-step syntheses, particularly in peptide chemistry.
Role in Peptide Synthesis
In modern peptide synthesis, especially in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, the side chains of acidic amino acids like aspartic acid and glutamic acid are commonly protected as tert-butyl esters.[1][8] This protection prevents their free carboxyl groups from participating in unwanted side reactions during peptide chain elongation.[9] The tert-butyl ester protecting group is stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support (e.g., trifluoroacetic acid).[9][10]
This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides. While this compound itself is not directly incorporated into the peptide, it serves as a model compound and a potential precursor for creating more elaborate tert-butyl ester-containing reagents. For instance, a monoreactive diethylenetriaminepentaacetic acid (DTPA) derivative with four of its five carboxyl groups protected as tert-butyl esters has been successfully used in the high-yield synthesis of peptide radiopharmaceuticals.[11] This highlights the importance of tert-butyl ester protection in creating well-defined, complex pharmaceutical agents.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. p-Toluic acid, butyl ester [webbook.nist.gov]
- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 4-Methyl-benzoic Acid Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-methyl-benzoic acid tert-butyl ester (tert-butyl 4-methylbenzoate). The information herein is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Physical Properties
4-Methyl-benzoic acid tert-butyl ester is a chemical compound utilized in various organic synthesis applications. A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | tert-Butyl 4-methylbenzoate |
| Synonyms | tert-Butyl p-Toluate, p-Toluic acid tert-butyl ester |
| CAS Number | 13756-42-8[1] |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 122-124 °C at 9 mmHg[2][3] |
| Density | 0.995 g/mL at 25 °C[2][4] |
| Refractive Index (n20/D) | 1.509 - 1.512[3] |
| Solubility | Soluble in alcohol; estimated water solubility of 30.78 mg/L at 25 °C[5] |
| Flash Point | > 113 °C (> 230 °F)[5] |
Experimental Protocols for Property Determination
Detailed methodologies for determining the key physical properties of 4-methyl-benzoic acid tert-butyl ester are outlined below. These protocols are standard procedures in organic chemistry laboratories.
The boiling point is a critical physical constant for a liquid. The capillary method, suitable for small sample volumes, is a common technique for its determination.[6][7]
Materials:
-
Sample of 4-methyl-benzoic acid tert-butyl ester
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil (for Thiele tube)
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[6]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a Thiele tube filled with mineral oil or an aluminum heating block.[6][8]
-
The apparatus is heated slowly and evenly.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
References
- 1. 4-Methyl-benzoic acid tert-butyl ester | 13756-42-8 [chemicalbook.com]
- 2. Methyl 4-tert-butylbenzoate 99 26537-19-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 5. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Tert-Butyl p-Toluate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for tert-butyl p-toluate (B1214165), a synthetic intermediate relevant in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided.
Predicted Spectroscopic Data
Disclaimer: The spectroscopic data presented below are predicted based on the chemical structure of tert-butyl p-toluate and established principles of spectroscopic interpretation. Actual experimental data may vary.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |
| ~7.25 | Doublet | 2H | Aromatic protons (meta to carbonyl) |
| ~2.40 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.55 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum is predicted to display seven signals, corresponding to the unique carbon atoms in this compound.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~143 | Aromatic carbon (para to carbonyl) |
| ~129 | Aromatic carbons (meta to carbonyl) |
| ~128 | Aromatic carbons (ortho to carbonyl) |
| ~127 | Aromatic carbon (ipso to carbonyl) |
| ~81 | Quaternary carbon of tert-butyl group |
| ~28 | Methyl carbons of tert-butyl group |
| ~21 | Methyl carbon (-CH₃) |
IR (Infrared) Spectroscopy Data
The IR spectrum of this compound will likely exhibit characteristic absorption bands indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ester) |
| ~1610, ~1510 | Medium-Weak | C=C stretching (aromatic) |
| ~1270, ~1100 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 192 | Moderate | [M]⁺ (Molecular ion) |
| 177 | Low | [M - CH₃]⁺ |
| 136 | Moderate | [M - C₄H₈]⁺ |
| 119 | Strong | [p-toluoyl cation]⁺ |
| 91 | Moderate | [tropylium ion]⁺ |
| 57 | Very Strong | [tert-butyl cation]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.[1]
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Vial and syringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[2][3]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
The Dual Nature of a Protecting Group: A Technical Guide to Tert-Butyl Ester Formation and Cleavage
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl ester is a cornerstone of modern organic synthesis, prized for its steric bulk and unique cleavage characteristics. Its ability to mask a carboxylic acid functionality, rendering it inert to a wide range of reagents, and then be selectively removed under specific acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry. This technical guide provides an in-depth exploration of the mechanisms governing the formation and cleavage of tert-butyl esters, complete with detailed experimental protocols and quantitative data to inform synthetic strategy.
Formation of Tert-Butyl Esters: Shielding the Carboxyl Group
The introduction of a tert-butyl ester protecting group is most commonly achieved through acid-catalyzed reactions. These methods leverage the formation of a stable tert-butyl cation or the activation of the carboxylic acid for nucleophilic attack by tert-butanol (B103910).
Acid-Catalyzed Esterification with Isobutene or Tert-Butanol
A traditional and effective method for tert-butyl ester formation involves the reaction of a carboxylic acid with isobutene or tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin.[1][2][3] The mechanism, proceeding through a stable tert-butyl cation intermediate, is highly efficient.
Mechanism of Acid-Catalyzed Tert-Butylation:
Caption: Acid-catalyzed formation of a tert-butyl ester.
Modern Approaches to Tert-Butylation
While classic methods are robust, the demand for milder and more selective conditions has driven the development of alternative protocols. These often involve activating agents that facilitate the esterification under less harsh conditions.
One notable method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating reagent.[1][4][5][6] This approach has proven effective for a wide range of carboxylic acids, including free amino acids, offering high yields and faster reaction times compared to conventional methods.[1][5][6] Another common reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often used with a base like 4-(dimethylamino)pyridine (DMAP).[1][2][7]
| Method | Reagents | Typical Yield (%) | Notes |
| Acid-Catalyzed | Carboxylic acid, isobutene/tert-butanol, H₂SO₄ | 70-90 | Traditional method, can be harsh.[2][8] |
| Tf₂NH Catalyzed | Carboxylic acid, tert-butyl acetate, Tf₂NH | 85-99 | Mild conditions, suitable for sensitive substrates.[5] |
| Boc Anhydride | Carboxylic acid, Boc₂O, DMAP, Et₃N | 80-95 | Widely used for amine protection, also effective for esters.[7][8] |
Cleavage of Tert-Butyl Esters: Unveiling the Carboxyl Group
The defining characteristic of the tert-butyl ester is its lability under acidic conditions, proceeding through a mechanism that capitalizes on the stability of the resulting tert-butyl cation.[9][10] This allows for its selective removal in the presence of other ester groups that are cleaved by nucleophilic attack.
Acid-Catalyzed Hydrolysis
The most prevalent method for tert-butyl ester deprotection is treatment with a strong acid.[11] Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard choice due to its effectiveness and volatility, which simplifies workup.[10][12][13] Other common reagents include hydrochloric acid (HCl) in an organic solvent and aqueous phosphoric acid.[9][14][15] The reaction is initiated by protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) and formation of the carboxylic acid.[16]
Mechanism of Acid-Catalyzed Cleavage:
Caption: Acid-catalyzed cleavage of a tert-butyl ester.
Alternative Deprotection Strategies
While acid-catalyzed hydrolysis is the workhorse for tert-butyl ester cleavage, certain substrates may require milder or more selective conditions.
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups like N-Boc and N-trityl groups.[10][17]
-
Radical Cations: A catalytic protocol using the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane offers a mild method for deprotection.[4][18] This system facilitates the cleavage of the C-O bond without the need for high temperatures or strong acids.[18]
-
Thermal Cleavage: In some cases, tert-butyl esters can be cleaved thermally.[11][19] This reagent-free method, often performed in a continuous flow reactor at high temperatures, can be advantageous for certain applications.[19]
| Method | Reagents | Typical Conditions | Notes |
| Trifluoroacetic Acid | TFA, DCM | Room temperature, 1-5 h | Highly effective, can cleave other acid-sensitive groups.[12][13] |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | Room temperature to 50 °C | Environmentally benign, good selectivity.[14][15] |
| Zinc Bromide | ZnBr₂, DCM | Room temperature | Offers chemoselectivity over some other acid-labile groups.[17] |
| Magic Blue | MB•+, triethylsilane | Room temperature | Mild, catalytic method.[4][18] |
| Thermal | None | 120-240 °C (flow reactor) | Reagent-free, requires specialized equipment.[19] |
Experimental Protocols
General Procedure for Tert-Butylation of a Carboxylic Acid using Tf₂NH in Tert-Butyl Acetate[7]
-
To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL), cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate vial, prepare a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol, 2 mol%) in dichloromethane (0.3 mL).
-
Add the Tf₂NH solution dropwise to the carboxylic acid solution at 0 °C.
-
Stir the reaction mixture at 0 °C for the time indicated for the specific substrate (typically 1-16 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl ester.
General Procedure for Tert-Butyl Ester Cleavage using Trifluoroacetic Acid[12]
-
Dissolve the tert-butyl ester (1.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 2 mL DCM and 2 mL TFA).
-
Stir the solution at room temperature for 1 to 5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography as needed.
Conclusion
The strategic use of the tert-butyl ester as a protecting group is a powerful tactic in the synthetic chemist's arsenal. A thorough understanding of the mechanisms of its formation and cleavage, coupled with a knowledge of the various available protocols, allows for its judicious application in the synthesis of complex and sensitive molecules. The choice of method will ultimately depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The data and protocols presented in this guide offer a solid foundation for making these critical decisions in the laboratory.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. youtube.com [youtube.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl p-Toluate: A Versatile Synthetic Intermediate in Pharmaceutical Manufacturing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl p-toluate (B1214165), a member of the tert-butyl ester class of aromatic compounds, serves as a valuable, albeit often unheralded, synthetic intermediate in the pharmaceutical industry. While its direct incorporation into final active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs and chemical reactivity make it and its close analogs crucial precursors in the synthesis of complex molecules. This technical guide explores the synthetic utility of tert-butyl p-toluate and related compounds, with a particular focus on a plausible and strategic application in the synthesis of the multi-billion dollar antihypertensive drug, Telmisartan. Furthermore, this document will detail key chemical transformations, provide experimental protocols, and present relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Role of tert-Butyl Esters in Pharmaceutical Synthesis
The tert-butyl ester functional group is frequently employed in medicinal chemistry and process development for several key reasons. The bulky tert-butyl group can serve as a protecting group for carboxylic acids, preventing their participation in unwanted side reactions during a synthetic sequence. This protecting group is prized for its stability under a wide range of conditions, yet it can be selectively removed under acidic conditions, often with high yield.[1] Moreover, the lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, facilitating reactions and purification processes.
This compound, specifically, possesses a reactive methyl group on the aromatic ring, which can be functionalized through various organic reactions, making it a versatile starting material for the construction of more complex molecular architectures.
Application in the Synthesis of Angiotensin II Receptor Blockers: The Case of Telmisartan
While direct evidence of this compound's use is scarce, a compelling synthetic strategy for Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), highlights the importance of a structurally similar intermediate: 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylic acid tert-butyl ester . This key intermediate can be plausibly synthesized from a precursor, tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate , which shares the core structural features of this compound.
The following sections detail the proposed synthetic pathway, underscoring the types of reactions that would be applicable to this compound in a pharmaceutical manufacturing context.
Synthesis of the Biphenyl (B1667301) Core via Suzuki Coupling
The construction of the biphenyl scaffold is a critical step in the synthesis of many "sartan" drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4][5][6] In a plausible synthesis of the Telmisartan intermediate, an aryl halide is coupled with a boronic acid or ester derivative of p-toluic acid.
A general representation of this key C-C bond formation is depicted below:
Caption: Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Table 1: Representative Quantitative Data for Suzuki Coupling Reactions
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromophenyl derivative | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | 90 | [7] |
| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 82 | [4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Methanol | 92-95 | [5] |
Benzylic Bromination: Functionalization of the Methyl Group
The subsequent step involves the selective bromination of the benzylic methyl group of the biphenyl intermediate. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.[1][8][9][10][11] This reaction, often referred to as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[12]
References
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. chadsprep.com [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scientificupdate.com [scientificupdate.com]
The Versatility of Tert-butyl p-Toluate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl p-toluate (B1214165), a sterically hindered ester of p-toluic acid, has emerged as a valuable and versatile intermediate in the landscape of organic synthesis. Its unique structural features, combining a reactive aromatic ring with a bulky tert-butyl ester protecting group, offer chemists a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of tert-butyl p-toluate, with a focus on its utility in pharmaceutical and chemical research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow oil at room temperature. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13756-42-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Boiling Point | 98-101 °C at 4.2 mmHg | [3] |
| Appearance | Colorless to pale yellow oil | [2] |
| Purity (Typical) | ≥98% | [2] |
| λmax | 237 nm | [2] |
| SMILES | CC1=CC=C(C=C1)C(=O)OC(C)(C)C | [2] |
| InChI Key | GRUSXPIAJWRLRQ-UHFFFAOYSA-N | [2] |
Spectroscopic analysis is crucial for the characterization of this compound. While full spectra are often proprietary or require specific database access, typical chemical shifts in ¹H and ¹³C NMR are key identifiers.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.8-8.0 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~7.2-7.4 | Doublet | 2H | Aromatic protons (meta to C=O) | |
| ~2.4 | Singlet | 3H | Methyl group on the ring | |
| ~1.6 | Singlet | 9H | tert-Butyl group | |
| ¹³C NMR | ~165-167 | - | - | Carbonyl carbon |
| ~142-144 | - | - | Aromatic C-CH₃ | |
| ~128-130 | - | - | Aromatic CH (ortho to C=O) | |
| ~128-130 | - | - | Aromatic C-C=O | |
| ~128-130 | - | - | Aromatic CH (meta to C=O) | |
| ~80-82 | - | - | Quaternary C of tert-butyl | |
| ~28 | - | - | Methyl carbons of tert-butyl | |
| ~21-22 | - | - | Methyl carbon on the ring |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Synthesis of this compound
A highly effective method for the synthesis of this compound involves the reaction of p-toluoyl chloride with lithium tert-butoxide, generated in situ from tert-butyl alcohol and n-butyllithium. This method is particularly advantageous for creating sterically hindered esters, which are often challenging to synthesize via traditional Fischer esterification.[3]
Experimental Protocol: Synthesis of this compound[3]
Reagents:
-
tert-Butyl alcohol (dried by distillation from calcium hydride)
-
n-Butyllithium in hexane (B92381) (1.55 M solution)
-
p-Toluoyl chloride (prepared from p-toluic acid and thionyl chloride, distilled)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
A 200-mL, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 mL of tert-butyl alcohol.
-
Under a nitrogen atmosphere, 22.6 mL of a 1.55 M solution (0.0350 mole) of n-butyllithium in hexane is added slowly from a syringe. The formation of lithium tert-butoxide is exothermic and may cause the hexane to boil. A water bath is used to maintain the mixture near room temperature.
-
After stirring for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 mL of anhydrous diethyl ether is added dropwise to the stirred mixture.
-
The resulting yellow slurry is stirred at room temperature for 15 hours.
-
The yellow suspension is transferred with 100 mL of ether to a separatory funnel and washed with three 25-mL portions of saturated sodium chloride solution.
-
The organic layer is dried over magnesium sulfate, and the ether is removed by distillation.
-
The residual oil is distilled under reduced pressure to yield this compound.
Yield: 5.31–5.51 g (79–82%) Boiling Point: 98–101 °C (4.2 mm)
Applications in Organic Synthesis
This compound serves as a key building block in various organic transformations, primarily leveraging the reactivity of its aromatic ring and the protective nature of the tert-butyl ester group.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4] The p-toluoyl moiety is a common structural motif in a range of biologically active compounds. The tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions when needed.
While specific, detailed multi-step syntheses starting from this compound are often proprietary, its utility is implied in the synthesis of derivatives of p-tert-butyl benzoic acid, which have wide applications in the chemical, cosmetic, and pharmaceutical industries.[5]
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. The tert-butyl ester group is a deactivating group, but the overall directing effect is governed by the interplay of both substituents. The bulky tert-butyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution relative to the methyl group (i.e., substitution at the 3- or 5-position).[6][7]
Potential Electrophilic Aromatic Substitution Reactions:
-
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro-substituted intermediate can be further transformed, for example, by reduction to an amino group, opening up a wide range of further derivatization possibilities.
-
Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The resulting aryl halides are versatile intermediates for cross-coupling reactions.
-
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring, further functionalizing the molecule.
Precursor to p-Toluic Acid and its Derivatives
Hydrolysis of the tert-butyl ester of this compound provides a straightforward route to p-toluic acid. The tert-butyl ester is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by heating in the presence of an acid catalyst. This deprotection strategy is particularly useful when other functional groups in the molecule are sensitive to the harsher conditions required for the hydrolysis of other esters (e.g., saponification of methyl or ethyl esters).
Conclusion
This compound is a valuable and adaptable synthetic intermediate with significant potential in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its aromatic core and the protective capabilities of the tert-butyl ester, makes it a strategic choice for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reaction scope of this compound can unlock new and efficient synthetic routes to novel compounds. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is set to increase.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN111408319B - Method for preparing p-tert-butyl toluene - Google Patents [patents.google.com]
- 6. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]
In-Depth Technical Guide: Safety and Handling of tert-Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl p-toluate (B1214165) (CAS No. 13756-42-8), a synthetic intermediate utilized in pharmaceutical synthesis.[1][2][3][4][5][6] The following sections detail the compound's properties, potential hazards, and the necessary precautions for its safe use in a laboratory or research setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of tert-butyl p-toluate is presented below. It is important to note that some physical data, such as melting and boiling points, are not consistently reported in available safety data sheets.
| Property | Value | Reference |
| CAS Number | 13756-42-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.3 g/mol | [1] |
| Appearance | Neat oil | [1] |
| Purity | ≥98% | [1] |
| λmax | 237 nm | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Not available | |
| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |
Toxicological Information
| Hazard | Classification and Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Fire and Explosion Hazard Data
Information regarding the fire and explosion hazards of this compound is limited. General guidance for combustible materials should be followed.
| Parameter | Information |
| Flammability | Combustible material. Containers may explode when heated. |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers. |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |
| Special Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized methodologies, such as those outlined by the National Toxicology Program (NTP) for similar chemical structures, would likely be employed. The following are representative protocols.
Acute Oral Toxicity Study (Adapted from NTP protocols for t-Butyl Perbenzoate)
-
Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity following a single oral administration.
-
Test Animals: Fischer 344 rats and B6C3F1 mice, typically 5 animals of each sex per dose group.
-
Dose Administration: The test article, this compound, would be administered by gavage in a suitable vehicle (e.g., corn oil or 0.5% aqueous methylcellulose). Doses would range to establish a dose-response relationship.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for 14 days post-administration.
-
Data Collection: Body weights are recorded prior to dosing and at regular intervals throughout the study. At the end of the observation period, a gross necropsy is performed on all animals.
-
Endpoint: The LD50 value is calculated, and any observed pathological changes are noted.
Dermal Toxicity Study (Adapted from NTP protocols for tert-butyl hydroperoxide)
-
Objective: To assess the potential for skin irritation and systemic toxicity following dermal application.
-
Test Animals: Fischer 344 rats and B6C3F1 mice.
-
Dose Administration: The test article is applied to a shaved area of the back of the animals, typically in a vehicle like aqueous acetone, at various concentrations.
-
Exposure Period: The application site is typically left uncovered, and the exposure is repeated over a set period (e.g., 14 days).
-
Observation: The application site is observed for signs of irritation (erythema, edema). Animals are also monitored for systemic toxicity and changes in body weight.
-
Data Collection: At the end of the study, organ weights are recorded, and histopathological examination of the skin at the application site and major organs is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for dermal irritation and systemic toxicity is determined.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
-
Handling:
-
Perform all handling in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
Avoid breathing vapors or mists.[7]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Take precautionary measures against static discharge.[7]
-
-
Storage:
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[8] Seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after the material has been picked up.
-
Do not allow the chemical to enter drains or waterways.
-
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Caption: Emergency response decision tree for this compound incidents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 28-day Oral Toxicity Study with Methyl Tert-butyl Ether in Rats (final Report) with Cover Letter dated 070192. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
A Technical Guide to the Thermochemical Properties of tert-Butyl p-Toluate
Introduction: Tert-butyl p-toluate (B1214165) (also known as 4-methyl-benzoic acid tert-butyl ester) is an organic ester that serves as a synthetic intermediate in various chemical manufacturing processes. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and optimization in research and drug development. These properties, including the standard molar enthalpy of formation, enthalpy of vaporization, and heat capacity, govern the energy changes associated with its chemical reactions and phase transitions.
Despite its relevance, a comprehensive search of the scientific literature reveals a notable absence of experimentally determined thermochemical data for tert-butyl p-toluate. This guide, therefore, outlines the established experimental protocols that would be employed to measure these critical properties. To provide a valuable frame of reference, this document also presents available data for its precursor molecules, p-toluic acid and tert-butanol, and for structurally similar esters like methyl p-toluate and ethyl p-toluate.
Synthesis of this compound
The most common laboratory and industrial method for synthesizing esters is the Fischer esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid (p-toluic acid) with an alcohol (tert-butanol) to produce the ester (this compound) and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the less expensive one) is used, or water is removed as it is formed.[1][2]
Standard Molar Enthalpy of Formation (ΔfH⦵)
The standard molar enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this value is most accurately determined indirectly through combustion calorimetry. The standard molar enthalpy of combustion (ΔcH⦵) is measured, and then Hess's Law is applied to calculate the enthalpy of formation.
Experimental Protocol: Oxygen Bomb Calorimetry
The experimental determination of the enthalpy of combustion is performed using an isoperibol oxygen bomb calorimeter.[3]
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid sample, this compound, is placed in a crucible (e.g., platinum). A cotton fuse of known mass and combustion energy is placed in contact with the sample.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire assembly is placed in a constant-temperature jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, which is monitored by a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through an ignition wire connected to the fuse. The heat released by the combustion reaction is absorbed by the water and the calorimeter components, causing a measurable temperature rise.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after the combustion event until a steady final temperature is reached.
-
Calculation: The gross heat of combustion (Qc) is calculated using the formula:
-
Qc = (C_cal * ΔT - e1 - e2) / m where:
-
C_cal is the energy equivalent of the calorimeter, determined by combusting a standard substance like benzoic acid.
-
ΔT is the corrected temperature rise.
-
e1 and e2 are corrections for the heat released by the ignition fuse and the formation of nitric acid from residual nitrogen, respectively.
-
m is the mass of the sample.
-
-
-
Standard State Correction: The measured heat of combustion is corrected to standard state conditions (298.15 K and 0.1 MPa) to determine the standard molar enthalpy of combustion (ΔcH⦵).
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation (ΔfH⦵) is then calculated using Hess's Law, based on the balanced combustion reaction:
-
C₁₂H₁₆O₂(l) + 16 O₂(g) → 12 CO₂(g) + 8 H₂O(l)
-
ΔcH⦵ = [12 * ΔfH⦵(CO₂, g) + 8 * ΔfH⦵(H₂O, l)] - [ΔfH⦵(C₁₂H₁₆O₂, l) + 16 * ΔfH⦵(O₂, g)] The known standard enthalpies of formation for CO₂, H₂O, and O₂ are used to solve for the enthalpy of formation of this compound.
-
Thermochemical Data for Related Compounds
| Compound | Formula | State | ΔfH⦵ (kJ·mol⁻¹) |
| p-Toluic Acid | C₈H₈O₂ | solid | -438.1 (approx.) |
| tert-Butanol | C₄H₁₀O | liquid | -358.36 to -360.04[4] |
Standard Molar Enthalpy of Vaporization (ΔvapH⦵)
The enthalpy of vaporization is the energy required to transform one mole of a substance from the liquid to the gaseous state at a given temperature and pressure.[5] For high-boiling point esters, this can be determined using methods like correlation gas chromatography or specialized calorimetric techniques.
Experimental Protocol: Correlation Gas Chromatography
This method relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, its enthalpy of vaporization.[6][7]
-
Column and Standards: A capillary gas chromatography (GC) column (e.g., with a silicone-based stationary phase) is used. A series of standard compounds (often n-alkanes) with well-documented vaporization enthalpies are selected.
-
Isothermal Runs: The GC is operated at several different, precisely controlled isothermal temperatures.
-
Retention Time Measurement: The sample (this compound) and the standard compounds are injected onto the column at each temperature, and their retention times are accurately measured.
-
Data Analysis: The vaporization enthalpy (ΔvapH⦵) is calculated from the relationship between the retention times of the sample and the standards. A plot of the natural logarithm of the adjusted retention time (ln(t')) versus the reciprocal of the absolute temperature (1/T) yields a slope proportional to the enthalpy of solution in the stationary phase. By comparing this with the known properties of the standards, the enthalpy of vaporization of the sample can be derived.
Thermochemical Data for Related Compounds
| Compound | Formula | ΔvapH⦵ (kJ·mol⁻¹) at 298.15 K |
| Methyl p-toluate | C₉H₁₀O₂ | 80.6 - 83.3 (sublimation)[8] |
| Ethyl p-toluate | C₁₀H₁₂O₂ | Data not available |
| tert-Butanol | C₄H₁₀O | 45.3 (at boiling point) |
Note: The value for methyl p-toluate is for sublimation (solid to gas); the enthalpy of vaporization (liquid to gas) would be lower.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For high-precision measurements over a range of temperatures, adiabatic calorimetry is the preferred method.[9][10]
Experimental Protocol: Adiabatic Calorimetry
In adiabatic calorimetry, heat loss from the sample container to the surroundings is minimized by maintaining the temperature of a surrounding shield to be the same as the sample container.[10][11]
-
Calorimeter Setup: A known mass of the liquid sample is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield within a vacuum chamber.
-
Heating Cycle: A precisely measured amount of electrical energy (heat) is supplied to the sample vessel, causing its temperature to rise.
-
Adiabatic Control: The temperature of the surrounding shield is continuously and automatically adjusted to match the temperature of the sample vessel throughout the heating process. This creates a zero-temperature gradient, preventing heat exchange between the vessel and its surroundings.
-
Temperature Measurement: The temperature increase of the sample is accurately measured once thermal equilibrium is reached after each heating interval.
-
Calculation: The heat capacity (Cp) is calculated from the amount of heat supplied (Q) and the resulting temperature change (ΔT), after subtracting the heat capacity of the empty sample vessel:
-
Cp = (Q / ΔT) - C_vessel
-
-
Temperature Dependence: The process is repeated in a stepwise manner over the desired temperature range to determine the heat capacity as a function of temperature.
Thermochemical Data for Related Compounds
| Compound | Formula | State | Molar Heat Capacity (Cp) at 298.15 K (J·K⁻¹·mol⁻¹) |
| tert-Butanol | C₄H₁₀O | liquid | 215.37[4] |
Summary and Conclusion
While direct experimental data for the thermochemical properties of this compound are not currently available in the public domain, this guide details the rigorous, well-established experimental methodologies required for their determination. Techniques such as oxygen bomb calorimetry, correlation gas chromatography, and adiabatic calorimetry are the gold standards for measuring the enthalpy of formation, enthalpy of vaporization, and heat capacity, respectively. The data provided for its chemical precursors and structural analogs serve as a useful reference for estimation and comparison. The acquisition of precise experimental data for this compound is crucial for enabling accurate chemical engineering calculations, ensuring process safety, and supporting further research and development activities involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 9. srd.nist.gov [srd.nist.gov]
- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
Methodological & Application
Detailed protocol for Fischer esterification of p-toluic acid with tert-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl p-toluate (B1214165). Due to the propensity of tertiary alcohols to undergo elimination under acidic conditions, the standard Fischer esterification is not a viable method for this transformation. Instead, a robust and high-yielding procedure utilizing p-toluoyl chloride and lithium tert-butoxide is presented. This application note includes a thorough experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and materials science industries. While the Fischer-Speier esterification is a common acid-catalyzed method, it is generally not suitable for tertiary alcohols like tert-butanol, which readily undergo elimination to form alkenes in the presence of strong acids. Consequently, alternative synthetic strategies are required for the efficient preparation of tert-butyl esters. This note details a reliable method for the synthesis of tert-butyl p-toluate, an important intermediate in organic synthesis, by reacting p-toluoyl chloride with lithium tert-butoxide. This method avoids the harsh acidic conditions of the Fischer esterification and provides the desired product in good yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| p-Toluoyl Chloride | 5.42 g (0.0351 mole) | [1] |
| tert-Butyl Alcohol | 50 ml | [1] |
| n-Butyllithium in hexane (B92381) | 22.6 ml of 1.55 M solution (0.0350 mole) | [1] |
| Product | ||
| This compound | 5.31–5.51 g | [1] |
| Yield | 79–82% | [1] |
| Physical Properties | ||
| Boiling Point | 98–101 °C at 4.2 mm Hg | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 7.89 (d, J=8.3 Hz, 2H), 7.22 (d, J=8.3 Hz, 2H), 2.39 (s, 3H), 1.59 (s, 9H) | |
| ¹³C NMR (CDCl₃) | δ 165.7, 142.8, 129.5, 129.0, 128.8, 80.7, 28.2, 21.6 | |
| IR (neat) | ν (cm⁻¹) 2979, 1712, 1289, 1165, 1119 | |
| Mass Spectrum (EI) | m/z (%) 192 (M⁺), 136, 119, 91, 57 |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
p-Toluic acid
-
Thionyl chloride
-
tert-Butyl alcohol
-
n-Butyllithium in hexane (1.55 M)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Nitrogen gas
Equipment:
-
200-ml, one-necked, round-bottomed flask
-
Claisen adapter
-
Condenser
-
Addition funnel
-
Magnetic stirring bar and stirrer
-
Water bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Part A: Preparation of p-Toluoyl Chloride
-
p-Toluoyl chloride is prepared by treating p-toluic acid with thionyl chloride. The resulting acid chloride should be purified by distillation.
Part B: Synthesis of this compound
-
A 200-ml, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 ml of tert-butyl alcohol (dried by distillation from calcium hydride).[1]
-
The system is flushed with nitrogen.
-
While stirring, 22.6 ml of a 1.55 M solution (0.0350 mole) of n-butyllithium in hexane is added slowly from a syringe.[1] The formation of lithium tert-butoxide is exothermic, and a water bath can be used to maintain the temperature near room temperature.[1]
-
After stirring the turbid mixture for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 ml of anhydrous diethyl ether is added dropwise from the addition funnel.[1]
-
The resulting yellow slurry is stirred at room temperature for 15 hours.[1]
-
The reaction mixture is transferred to a separatory funnel with 100 ml of ether.
-
The organic layer is washed with three 25-ml portions of saturated sodium chloride solution and then dried over magnesium sulfate.[1]
-
The ether is removed by distillation using a rotary evaporator.
-
The residual oil is purified by vacuum distillation to yield this compound as a colorless oil (boiling point 98–101 °C at 4.2 mm Hg).[1] The expected yield is between 5.31 g and 5.51 g (79–82%).[1]
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical pathways and the experimental process.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of tert-Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl esters are valuable functional groups in organic synthesis, often employed as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under acidic conditions.[1][2] The synthesis of tert-butyl esters, particularly from sterically hindered tertiary alcohols like tert-butanol, can be challenging using standard esterification methods. The reaction of an acyl chloride, such as p-toluoyl chloride, with a tertiary alcohol often requires specific conditions to achieve high yields.
This document provides a detailed protocol for the synthesis of tert-butyl p-toluate (B1214165) from p-toluoyl chloride. The described method is particularly effective for esterifying hindered alcohols, offering excellent yields and a straightforward procedure.[3] This method is a significant improvement over conventional esterification techniques that may fail or provide low yields for such substrates.[3]
Reaction Scheme
The synthesis proceeds via the reaction of p-toluoyl chloride with lithium tert-butoxide, which is generated in situ from tert-butyl alcohol and n-butyllithium.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials and Equipment:
-
200-mL one-necked, round-bottomed flask
-
Claisen adapter
-
Condenser
-
Addition funnel
-
Magnetic stirring bar and stir plate
-
Syringe
-
Nitrogen gas inlet
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reagents:
-
tert-Butyl alcohol (dried by distillation from calcium hydride)[3]
-
n-Butyllithium in hexane (B92381) (1.55 M solution)
-
p-Toluoyl chloride (prepared from p-toluic acid and thionyl chloride and distilled)[3]
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Reaction Setup: A 200-mL, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 mL of tert-butyl alcohol.[3]
-
Formation of Lithium tert-Butoxide: The system is flushed with nitrogen. While stirring, 22.6 mL of a 1.55 M solution of n-butyllithium in hexane (0.0350 mole) is added slowly via syringe.[3] A water bath is used to maintain the reaction mixture near room temperature during this exothermic addition, which results in a turbid mixture.[3]
-
Reaction with p-Toluoyl Chloride: After stirring for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 mL of anhydrous diethyl ether is added dropwise from the addition funnel to the stirred mixture.[3]
-
Reaction Time: The resulting yellow slurry is stirred at room temperature for 15 hours. In some cases, the reaction may be complete in as little as 30 minutes.[3]
-
Work-up: The yellow suspension is transferred to a separatory funnel with 100 mL of ether. The organic layer is washed with three 25-mL portions of saturated sodium chloride solution.[3]
-
Drying and Concentration: The ether layer is dried over magnesium sulfate. The ether is then removed by distillation or using a rotary evaporator.[3]
-
Purification: The residual oil is distilled under reduced pressure to yield tert-butyl p-toluate.[3]
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (moles) | Quantity Used | Role |
| tert-Butyl Alcohol | 74.12 | - | 50 mL | Reactant/Solvent |
| n-Butyllithium | 64.06 | 0.0350 | 22.6 mL (1.55 M) | Reagent |
| p-Toluoyl Chloride | 154.60 | 0.0351 | 5.42 g | Reactant |
| Diethyl Ether | 74.12 | - | 25 mL + 100 mL | Solvent |
| Product: this compound | 192.25 | - | 5.31–5.51 g (79-82% Yield) | Product |
Boiling Point of Product: 98–101°C at 4.2 mm Hg[3]
Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
p-Toluoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby. Use in a well-ventilated area.
-
The reaction of n-butyllithium with tert-butyl alcohol is highly exothermic.[3] Addition should be done slowly and with cooling to control the reaction rate.
Discussion
The synthesis of esters from tertiary alcohols and acid chlorides can be challenging due to the steric hindrance of the tertiary alcohol. This protocol circumvents this issue by first converting the alcohol to its corresponding lithium alkoxide, which is a much stronger nucleophile. This method provides high yields of the desired tert-butyl ester where conventional methods, such as direct reaction in the presence of a base like N,N-dimethylaniline, may not be successful.[3] The procedure is robust and can be applied to the synthesis of other hindered esters.[3]
References
Acid-catalyzed synthesis of tert-butyl p-toluate reaction conditions
Application Notes: Acid-Catalyzed Synthesis of tert-Butyl p-Toluate (B1214165)
Introduction
The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and polymer industries. Tert-butyl p-toluate, also known as tert-butyl 4-methylbenzoate, is a valuable synthetic intermediate.[1][2][3] This document provides detailed protocols and technical notes on the acid-catalyzed synthesis of this compound via the Fischer-Speier esterification of p-toluic acid with tert-butanol (B103910).
Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[4] The reaction is reversible and its equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[4] The esterification with tertiary alcohols like tert-butanol presents unique challenges. The bulky nature of the tert-butyl group introduces significant steric hindrance, and the tertiary carbocation intermediate is prone to elimination, leading to the formation of isobutylene (B52900) gas. Consequently, alternative methods, such as those employing p-toluoyl chloride, are sometimes used to achieve higher yields.[5] However, the direct acid-catalyzed method remains a common and instructive approach.
Reaction and Mechanism
The overall reaction involves the condensation of p-toluic acid and tert-butanol, catalyzed by a strong acid, to form this compound and water.
Reaction Scheme: p-Toluic Acid + tert-Butanol ⇌ this compound + Water
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-toluic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tert-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
This protocol details the synthesis of this compound from p-toluic acid and tert-butanol using p-toluenesulfonic acid (PTSA) as a catalyst.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 5.00 g | 0.0367 |
| tert-Butanol | C₄H₁₀O | 74.12 | 25 mL | ~0.26 |
| p-Toluenesulfonic Acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.70 g | 0.0037 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g | - |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-toluic acid (5.00 g) and tert-butanol (25 mL).
-
Catalyst Addition: While stirring, carefully add p-toluenesulfonic acid (0.70 g) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer successively with 50 mL of saturated sodium bicarbonate solution (to remove unreacted p-toluic acid and PTSA) and then with 50 mL of brine.[4] During the bicarbonate wash, swirl gently at first and vent frequently to release the evolved CO₂ gas.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 98-101°C (4.2 mm Hg) to obtain pure this compound as a colorless oil.[5]
Data Presentation
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₆O₂[2] |
| Molecular Weight | 192.25 g/mol [2] |
| Appearance | Colorless oil |
| Boiling Point | 98–101 °C at 4.2 mm Hg[5] |
| Yield | 79–82% (Note: This yield is reported for synthesis via p-toluoyl chloride and may be higher than that achieved by direct esterification)[5] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected around 7.2-8.0 ppm; tert-butyl protons as a singlet around 1.6 ppm; methyl group protons as a singlet around 2.4 ppm. (Reference data for similar esters[4]) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon expected around 166 ppm; aromatic carbons between 128-144 ppm; quaternary carbon of tert-butyl group around 80 ppm; methyl carbons of tert-butyl group around 28 ppm; p-methyl carbon around 21 ppm. (Reference data for similar esters[4]) |
| IR (cm⁻¹) | Strong C=O stretch expected around 1715-1720 cm⁻¹; C-O stretch around 1275 and 1100 cm⁻¹. (Reference data for similar esters[4]) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the Synthesis of this compound.
References
Application Notes and Protocols for Mild Deprotection of Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyl esters under mild conditions. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of reaction conditions. However, its removal often requires harsh acidic conditions (e.g., strong trifluoroacetic acid) that may not be compatible with sensitive functional groups present in complex molecules. The following sections detail several milder alternatives, offering improved selectivity and functional group tolerance, which are critical in the synthesis of pharmaceuticals and other fine chemicals.
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder alternative to strong Brønsted acids for the cleavage of tert-butyl esters. The mechanism generally involves coordination of the Lewis acid to the ester carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation.
Zinc Bromide (ZnBr₂)
Zinc bromide is a cost-effective and mild Lewis acid for the deprotection of tert-butyl esters. This method is particularly useful when other acid-labile groups, such as some silyl (B83357) ethers, need to be preserved. However, it has been reported that N-Boc and N-trityl groups can be labile under these conditions.[1][2]
Table 1: Deprotection of Tert-Butyl Esters using Zinc Bromide
| Substrate (N-PhF protected amino acid tert-butyl esters) | Reagent (mol %) | Solvent | Time (h) | Yield (%) | Reference |
| N-(PhF)alanine tert-butyl ester | ZnBr₂ (500) | DCM | 24 | 85 | [2] |
| N-(PhF)valine tert-butyl ester | ZnBr₂ (500) | DCM | 24 | 82 | [2] |
| N-(PhF)leucine tert-butyl ester | ZnBr₂ (500) | DCM | 24 | 88 | [2] |
| N-(PhF)phenylalanine tert-butyl ester | ZnBr₂ (500) | DCM | 24 | 90 | [2] |
Experimental Protocol: General Procedure for Deprotection with ZnBr₂
-
Dissolve the tert-butyl ester substrate in dichloromethane (B109758) (DCM).
-
Add zinc bromide (ZnBr₂, 5.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.[2]
Experimental Workflow for ZnBr₂-Mediated Deprotection
Caption: Workflow for ZnBr₂-mediated deprotection.
Ferric Chloride (FeCl₃)
Ferric chloride is another effective Lewis acid for this transformation. It has been successfully employed for the deprotection of tert-butyl esters both in solution and on solid-phase synthesis.
Experimental Protocol: Deprotection with FeCl₃ in Solution
-
Dissolve the tert-butyl ester (1 mmol) in 2 mL of dichloromethane (DCM).
-
Add ferric chloride (FeCl₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Brønsted Acid-Mediated Deprotection
While strong Brønsted acids are the traditional choice, milder acidic conditions can be employed for the selective deprotection of tert-butyl esters.
Aqueous Phosphoric Acid (H₃PO₄)
Aqueous phosphoric acid (85 wt%) is an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[3] It offers good selectivity in the presence of other acid-sensitive groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[3]
Table 2: Deprotection of Tert-Butyl Esters using Aqueous Phosphoric Acid
| Substrate | Reagent (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Boc-Phe-OtBu | H₃PO₄ (5) | Toluene | 3 | 95 | [3] |
| Boc-Gly-OtBu | H₃PO₄ (5) | Toluene | 4 | 98 | [3] |
| Z-Val-OtBu | H₃PO₄ (5) | Toluene | 14 | 92 | [3] |
| Phenylacetic acid t-butyl ester | H₃PO₄ (5) | Toluene | 5 | 96 | [3] |
Experimental Protocol: General Procedure for Deprotection with Aqueous H₃PO₄
-
Dissolve the tert-butyl ester substrate in a suitable organic solvent (e.g., toluene, THF, acetonitrile, or DCM).
-
Add 85 wt% aqueous phosphoric acid (5.0 equivalents).
-
Stir the mixture at room temperature. Reaction times typically range from 3 to 14 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification, if necessary, can be achieved by crystallization or chromatography.
Experimental Workflow for H₃PO₄-Mediated Deprotection
References
Application of tert-Butyl p-Toluate in Polymer Chemistry: A Review of Available Data
Initial investigations into the application of tert-butyl p-toluate (B1214165) in polymer chemistry have revealed a significant lack of documented use. Extensive searches of scientific literature and patent databases did not yield any direct evidence of its utilization as a monomer, initiator, or modifying agent in polymerization processes. The compound is primarily cataloged as a synthetic intermediate in pharmaceutical manufacturing.
While tert-butyl p-toluate itself does not appear to have a role in polymer science, structurally similar compounds are of significant importance. This report will focus on the well-established applications of a closely related and highly relevant molecule, tert-butyl acrylate (B77674) (tBA) , in polymer chemistry. Additionally, brief mentions of other related compounds will provide a broader context for the roles of tert-butyl and benzoate (B1203000) functionalities in this field.
Application Notes for tert-Butyl Acrylate (tBA)
Tert-butyl acrylate is a key monomer in the synthesis of a wide range of functional polymers. Its primary utility stems from the presence of the bulky tert-butyl group, which serves as a protecting group for the acrylic acid functionality. This allows for the synthesis of well-defined poly(tert-butyl acrylate) (PtBA) polymers, which can be subsequently hydrolyzed to yield poly(acrylic acid), a versatile polyelectrolyte.
The controlled polymerization of tBA is most commonly achieved through Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. This technique allows for the precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.
Key applications of tert-butyl acrylate in polymer chemistry include:
-
Synthesis of Block Copolymers: PtBA can be used as a macroinitiator to synthesize block copolymers. For example, an ABC triblock copolymer of poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate) has been reported.[1] Subsequent hydrolysis of the PtBA block yields amphiphilic block copolymers.[1]
-
Preparation of Star Polymers: Star-shaped polymers with a poly(tert-butyl acrylate) core or arms can be synthesized using the "arm-first" method in ATRP.[2] These star polymers can have functional groups at the ends of their arms.
-
Precursor to Poly(acrylic acid): The primary application of PtBA is as a precursor to poly(acrylic acid). The tert-butyl ester groups can be removed by hydrolysis in the presence of an acid, such as HCl in refluxing dioxane.[1] This method is advantageous as it allows for the synthesis of well-defined poly(acrylic acid) with controlled molecular weight and architecture, which is difficult to achieve by direct polymerization of acrylic acid.
-
Development of Functional Materials: The ability to create well-defined block copolymers and other architectures using tBA has led to the development of materials for various applications, including drug delivery, biocompatibilization, and the creation of nanostructured materials.
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate
This protocol describes a typical ATRP of tert-butyl acrylate to synthesize a well-defined linear polymer.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Methyl 2-bromopropionate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Add anisole (e.g., 5 mL) to the flask.
-
Add tBA monomer (e.g., 10 mmol) and methyl 2-bromopropionate initiator (e.g., 0.1 mmol) to the flask.
-
The flask is sealed with a rubber septum and the solution is degassed by three freeze-pump-thaw cycles.
-
After the final thaw, the flask is filled with argon or nitrogen.
-
PMDETA ligand (e.g., 0.1 mmol) is injected into the flask via syringe.
-
The flask is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) and the polymerization is allowed to proceed.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, the polymerization is quenched by opening the flask to air and diluting with a solvent like THF.
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is isolated by precipitation into a non-solvent such as a methanol/water mixture.
-
The precipitated polymer is collected by filtration and dried under vacuum.
Protocol 2: Hydrolysis of Poly(tert-butyl acrylate) to Poly(acrylic acid)
This protocol describes the deprotection of the tert-butyl groups to yield poly(acrylic acid).
Materials:
-
Poly(tert-butyl acrylate) (PtBA)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Dialysis tubing
-
Deionized water
Procedure:
-
Dissolve the synthesized PtBA in dioxane in a round-bottom flask.
-
Add a stoichiometric excess of concentrated HCl to the solution.
-
The mixture is refluxed for several hours (e.g., 4-6 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting polymer is dissolved in a small amount of deionized water.
-
The aqueous solution is dialyzed against deionized water for several days to remove any remaining salts and impurities.
-
The purified poly(acrylic acid) solution is then lyophilized to obtain the final polymer as a white powder.
-
Complete hydrolysis can be confirmed by the disappearance of the tert-butyl proton signal in the ¹H NMR spectrum.[1]
Data Presentation
| Polymerization Parameter | Value/Condition | Effect | Reference |
| Monomer | tert-Butyl Acrylate (tBA) | Forms poly(tert-butyl acrylate) | [1] |
| Initiator | Methyl 2-bromopropionate | Initiates the polymer chains | [1] |
| Catalyst | CuBr | Controls the radical concentration | [1] |
| Ligand | PMDETA | Solubilizes the copper catalyst | [1] |
| Solvent | Anisole | Creates a homogeneous system | [1] |
| Temperature | 60 °C | Affects the rate of polymerization | [1] |
| Deprotection Agent | HCl in refluxing dioxane | Converts PtBA to Poly(acrylic acid) | [1] |
Visualizations
Caption: Workflow for the synthesis of Poly(tert-butyl acrylate) via ATRP.
Caption: Reaction pathway for the hydrolysis of PtBA to Poly(acrylic acid).
Other Related Compounds in Polymer Chemistry
-
Vinyl p-tert-butyl benzoate: This compound has been used as a monomer in free-radical polymerization to synthesize copolymers, for example, with N-vinylcarbazole.
-
tert-Butyl peroxybenzoate: This and related peroxide compounds are used as radical initiators in various polymerization processes, including for the production of high-pressure polyethylene (B3416737) and silicone rubber.[3]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. US20210246249A1 - Liquid composition comprising three initiators, its process of polymerization, use and material or composition obtained following polymerization of composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Purity Assessment of Tert-Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of tert-butyl p-toluate (B1214165), a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
Tert-butyl p-toluate (4-methylbenzoic acid tert-butyl ester) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the quality, safety, and efficacy of the final drug product. This document outlines validated analytical methods for the quantitative purity assessment of this compound, along with the identification and quantification of potential process-related impurities. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity determination. Commercial sources typically offer this compound with a purity of ≥98%[1][2].
Potential Impurities
The primary route for the synthesis of this compound is the esterification of p-toluic acid with tert-butanol (B103910). Based on this, potential impurities may include:
-
Unreacted Starting Materials: p-Toluic acid and tert-butanol.
-
Byproducts of the Esterification Reaction: Di-tert-butyl ether (from the self-condensation of tert-butanol).
-
Degradation Products: Isobutylene (from the decomposition of tert-butanol or the tert-butyl ester).
-
Isomers and Related Substances: Other isomeric esters if the starting p-toluic acid contains impurities.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection Volume: 1 µL.
Data Presentation:
Table 1: Representative GC-MS Purity Analysis Data for this compound
| Compound | Retention Time (min) | Area (%) | Identification (MS) |
| tert-Butanol | 3.5 | 0.1 | Confirmed |
| p-Toluic Acid | 12.8 | 0.2 | Confirmed |
| This compound | 15.2 | 99.5 | Confirmed |
| Unknown Impurity 1 | 16.5 | 0.1 | Tentative |
| Unknown Impurity 2 | 17.1 | 0.1 | Tentative |
Workflow Diagram:
Caption: Workflow for GC-MS Purity Assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile impurities, such as p-toluic acid, and for the overall purity determination by area percentage.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm[1].
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 20 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Injection Volume: 10 µL.
Data Presentation:
Table 2: Representative HPLC Purity Analysis Data for this compound
| Compound | Retention Time (min) | Area (%) |
| p-Toluic Acid | 4.2 | 0.3 |
| This compound | 15.8 | 99.6 |
| Unknown Impurity 3 | 18.1 | 0.1 |
Workflow Diagram:
Caption: Workflow for HPLC Purity Assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of the analyte against a certified internal standard, without the need for a reference standard of this compound itself.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and correct the baseline.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the tert-butyl group (around 1.3 ppm, 9H) or the aromatic protons can be used.
-
Purity Calculation:
The purity of this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation:
Table 3: Representative qNMR Purity Analysis Data for this compound
| Parameter | Value |
| Mass of this compound (m_analyte) | 20.15 mg |
| Mass of Maleic Anhydride (m_IS) | 10.05 mg |
| Purity of Maleic Anhydride (P_IS) | 99.9% |
| Integral of tert-Butyl protons (I_analyte) | 10.50 |
| Number of tert-Butyl protons (N_analyte) | 9 |
| Integral of Maleic Anhydride protons (I_IS) | 2.35 |
| Number of Maleic Anhydride protons (N_IS) | 2 |
| Molecular Weight of this compound (MW_analyte) | 192.25 g/mol |
| Molecular Weight of Maleic Anhydride (MW_IS) | 98.06 g/mol |
| Calculated Purity of this compound | 99.2% |
Logical Relationship Diagram:
Caption: Logical Relationship for qNMR Purity Calculation.
Summary and Comparison of Techniques
Table 4: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Primary Application | Analysis of volatile and semi-volatile impurities, residual solvents. | Analysis of non-volatile impurities, main component assay. | Absolute purity determination without a specific reference standard. |
| Typical LOD | ~0.01% | ~0.01% | ~0.1% |
| Typical LOQ | ~0.03% | ~0.03% | ~0.3% |
| Advantages | High sensitivity and specificity for impurity identification. | Robust and widely applicable for a broad range of compounds. | Primary method, high precision, and accuracy, provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR. |
Conclusion
The purity of this compound can be accurately determined using a combination of chromatographic and spectroscopic techniques. GC-MS is ideal for identifying and quantifying volatile impurities, while HPLC is well-suited for non-volatile impurities and overall purity assessment by area percentage. For a primary, highly accurate determination of purity, qNMR is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy and precision. The protocols and data presented herein provide a solid foundation for the development and validation of analytical methods for the quality control of this compound in research and drug development settings.
References
Application Note and Protocol: Work-up Procedure for the Synthesis of tert-butyl p-toluate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl p-toluate (B1214165), with a specific focus on the work-up and purification procedures. The synthesis involves the reaction of p-toluoyl chloride with lithium tert-butoxide, a method particularly effective for creating sterically hindered esters.[1] The subsequent work-up is critical for isolating a pure product and involves liquid-liquid extraction, drying, and vacuum distillation. This protocol outlines the step-by-step methodology and provides quantitative data and a visual workflow to ensure reproducibility and high-purity yields.
Introduction
Tertiary-butyl esters are valuable intermediates in organic synthesis, often employed as protecting groups for carboxylic acids due to their stability under various conditions and their susceptibility to cleavage under acidic conditions. The synthesis of these sterically hindered esters, such as tert-butyl p-toluate, can be challenging using conventional esterification methods. A highly effective method utilizes the reaction of an acid chloride with lithium tert-butoxide.[1] The success of this synthesis is heavily reliant on a meticulous work-up procedure to separate the desired ester from unreacted starting materials, byproducts, and solvents. This application note details a robust work-up protocol derived from established literature, ensuring high yield and purity of the final product.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
p-Toluoyl Chloride + Lithium tert-butoxide → this compound + Lithium Chloride
Experimental Protocol
This protocol is adapted from the procedure reported by Crowther, G. P., et al. in Organic Syntheses.[1]
1. Reagent Preparation and Reaction Setup
-
A 200-mL, one-necked, round-bottomed flask is equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar.
-
The flask is charged with 50 mL of tert-butyl alcohol (dried by distillation from calcium hydride).
-
The system is kept under a nitrogen atmosphere.
-
Slowly, 22.6 mL of a 1.55 M solution of n-butyllithium in hexane (B92381) (0.0350 mole) is added from a syringe. Caution: This addition is exothermic and will cause the hexane to boil. A water bath should be used to maintain the mixture near room temperature.[1]
-
The resulting turbid mixture (lithium tert-butoxide) is stirred for 15 minutes.
2. Reaction Execution
-
A solution of 5.42 g (0.0351 mole) of distilled p-toluoyl chloride in 25 mL of anhydrous diethyl ether is added dropwise from the addition funnel to the stirred lithium tert-butoxide mixture.[1]
-
Upon addition, a yellow slurry is formed.
-
The reaction mixture is stirred at room temperature for 15 hours. The reaction time can be as short as 30 minutes with a similar yield.[1]
3. Work-up and Purification Procedure
-
Quenching and Extraction: The resulting yellow suspension is transferred to a separatory funnel with the aid of an additional 100 mL of diethyl ether.[1]
-
Aqueous Wash: The ether solution is washed with three 25-mL portions of saturated sodium chloride (brine) solution. This step removes water-soluble byproducts and helps to break up any emulsions.
-
Drying: The separated organic layer is dried over anhydrous magnesium sulfate.[1]
-
Solvent Removal: The drying agent is removed by filtration, and the ether is subsequently removed from the filtrate by distillation or using a rotary evaporator.[1] An alternative is to first concentrate the reaction mixture on a rotary evaporator to remove excess tert-butyl alcohol before adding ether and water for the extraction.[1]
-
Final Purification: The residual oil is purified by distillation under reduced pressure. A small forerun is collected before the main product fraction.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Role | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume Used | Reference |
| tert-Butyl Alcohol | Reagent/Solvent | 74.12 | - | 50 mL | [1] |
| n-Butyllithium | Reagent | 64.06 | 0.0350 | 22.6 mL (1.55 M) | [1] |
| p-Toluoyl Chloride | Reagent | 154.61 | 0.0351 | 5.42 g | [1] |
| This compound | Product | 192.26 | - | 5.31–5.51 g | [1] |
| Product Data | Value | Reference |
| Reported Yield | 79–82% | [1] |
| Boiling Point | 98–101 °C at 4.2 mmHg | [1] |
Mandatory Visualization
The following diagram illustrates the logical workflow of the work-up and purification procedure for this compound.
Caption: Workflow for the work-up and purification of this compound.
References
Application Notes and Protocols: Scale-up Considerations for the Synthesis of tert-butyl p-toluate
Introduction
Tert-butyl p-toluate (B1214165), also known as 4-methyl-benzoic acid tert-butyl ester, is a valuable synthetic intermediate in the pharmaceutical and chemical industries.[1][2][3] Its tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, prized for its stability against a variety of nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[4] As demand for downstream products increases, the transition from laboratory-scale synthesis to large-scale industrial production becomes critical. This document outlines key considerations, comparative data, and detailed protocols for the successful scale-up of tert-butyl p-toluate synthesis.
Comparative Analysis of Synthetic Routes
Several methods exist for the synthesis of this compound, each with distinct advantages and challenges concerning scalability. The choice of route often depends on factors such as raw material cost, equipment availability, safety, and desired purity.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield | Scale-up Considerations |
| Alkoxide-Acyl Chloride | p-Toluoyl Chloride, tert-Butyl Alcohol | n-Butyllithium | 79-82%[5] | Pros: High yield, simple procedure at lab scale. Cons: Use of pyrophoric n-butyllithium poses significant safety and handling challenges at scale. Exothermic reaction requires careful thermal management.[5] Not ideal for large-scale production due to cost and safety. |
| Acid-Catalyzed Alkylation | p-Toluic Acid, Isobutene | Strong Acid (e.g., H₂SO₄, Trifluoromethanesulfonic acid) | Good to Excellent | Pros: Utilizes inexpensive and readily available starting materials. Amenable to continuous processing.[6] Cons: Requires handling of corrosive strong acids. High-pressure equipment may be necessary to handle gaseous isobutene.[7] |
| Transesterification | Methyl p-Toluate, tert-Butanol | Sodium tert-butoxide (NaOtBu) | Moderate to Good | Pros: Avoids the use of highly reactive acyl chlorides. Cons: Equilibrium-driven reaction may require removal of methanol (B129727) to drive to completion. Requires stoichiometric use of a strong base.[8] |
| (Boc)₂O Method | p-Toluic Acid | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | High | Pros: Green, sustainable approach that can be solvent-free.[9] Operates under neutral conditions, beneficial for sensitive substrates. Cons: (Boc)₂O is a relatively expensive reagent, potentially limiting its use for large-scale, cost-sensitive manufacturing. |
Key Scale-up Considerations
Transitioning from a laboratory batch synthesis to an industrial-scale process requires a thorough evaluation of several critical parameters.
-
Raw Material Selection and Sourcing: For large-scale production, the most viable route involves the acid-catalyzed reaction of p-toluic acid with isobutene.[6][7] Both are bulk chemicals, offering a significant cost advantage over routes requiring p-toluoyl chloride or (Boc)₂O.
-
Catalyst Strategy: While laboratory preparations may use homogeneous catalysts like sulfuric acid, industrial processes often favor solid acid catalysts or acidic resins. These heterogeneous catalysts simplify separation and purification, allow for catalyst recycling, and can be used in continuous flow reactors, which are highly efficient for large-volume production.[10]
-
Process Design: Batch vs. Continuous:
-
Batch Process: Suitable for smaller-scale production or multi-product plants. The primary challenges are ensuring consistent mixing and effective heat removal, as the reaction can be exothermic.
-
Continuous Process: Preferred for large-scale, dedicated manufacturing.[6][10] Continuous stirred-tank reactors (CSTRs) or plug flow reactors offer superior temperature control, consistent product quality, and higher throughput.
-
-
Work-up and Purification: Laboratory-scale purification often involves liquid-liquid extraction and distillation.[5] At scale, these operations must be optimized.
-
Extraction: Multi-stage counter-current extraction is more efficient than batch-wise separation.
-
Distillation: Fractional distillation under reduced pressure is a scalable method for achieving high purity.[5][11] The design of the distillation column (e.g., number of theoretical plates) will be critical to separate the product from unreacted starting materials and byproducts.
-
-
Safety and Hazard Analysis: A comprehensive process hazard analysis (PHA) is mandatory. Key hazards include:
-
Flammability: Handling of organic solvents and gaseous isobutene.
-
Corrosivity: Use of strong acid catalysts.
-
Exotherms: The alkylation reaction is exothermic, requiring robust cooling systems and emergency relief venting to prevent thermal runaway.[12]
-
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Alkoxide-Acyl Chloride Route
This protocol is adapted from a well-established Organic Syntheses procedure and is suitable for producing high-purity material on a laboratory scale.[5]
Materials:
-
tert-Butyl alcohol (dried)
-
n-Butyllithium in hexane (B92381) (1.55 M)
-
p-Toluoyl chloride
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, place 4.52 g (0.061 mole) of dry tert-butyl alcohol and 25 ml of anhydrous diethyl ether.
-
Cool the flask in an ice bath and add 40 ml of 1.55 M n-butyllithium in hexane dropwise with stirring. The formation of lithium tert-butoxide is exothermic.[5]
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Add a solution of 5.43 g (0.0351 mole) of p-toluoyl chloride in 25 ml of anhydrous diethyl ether dropwise to the stirred mixture.[5]
-
Stir the resulting yellow slurry at room temperature for 15 hours.
-
Transfer the reaction mixture to a separatory funnel with 100 ml of ether.
-
Wash the organic layer with three 25-ml portions of saturated sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the residual oil under reduced pressure to yield this compound (b.p. 98–101°C at 4.2 mm Hg). The expected yield is 79–82%.[5]
Protocol 2: Conceptual Outline for Scaled-up Continuous Synthesis
This protocol outlines a conceptual continuous process based on industrial methods for tert-butyl ester synthesis.[6]
System:
-
A series of jacketed continuous stirred-tank reactors (CSTRs) or a plug flow reactor packed with a solid acid catalyst.
-
Feed pumps for p-toluic acid and liquid isobutene.
-
Downstream processing unit for catalyst filtration, neutralization, and fractional distillation.
Procedure Outline:
-
Feed Preparation: Prepare a feed stream of molten p-toluic acid.
-
Reaction: Continuously pump the p-toluic acid and a stoichiometric excess of liquid isobutene into the first reactor containing the acid catalyst. The reaction temperature is maintained between 10-40°C.[6]
-
Staging: The reaction mixture flows through the series of reactors to achieve a high conversion rate.
-
Separation: The effluent from the final reactor is subjected to partial evaporation. The vapor phase, rich in this compound and unreacted isobutene, is separated from the liquid phase containing the catalyst and heavier byproducts.[6]
-
Recycling: The unreacted isobutene is condensed and recycled back to the reactor feed, improving process economics.
-
Purification: The crude ester stream is continuously fed to a fractional distillation column to yield high-purity this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patents.justia.com [patents.justia.com]
- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN111408319B - Method for preparing p-tert-butyl toluene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Monitoring the Synthesis of tert-Butyl p-Toluate using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of the esterification reaction between p-toluic acid and tert-butanol (B103910) to form tert-butyl p-toluate (B1214165). Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used to assess reaction completion by observing the disappearance of starting materials and the appearance of the product.[1]
Principle of TLC Monitoring
Thin-Layer Chromatography separates chemical compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent mixture).[1][2] In this esterification reaction:
-
p-Toluic Acid (Starting Material): A carboxylic acid, which is a highly polar compound. It will have strong interactions with the polar silica gel and thus will move slowly up the TLC plate, resulting in a low Retention Factor (Rf) value.[3][4]
-
tert-Butyl p-toluate (Product): An ester, which is significantly less polar than the corresponding carboxylic acid. It will interact less with the stationary phase and travel further up the plate with the mobile phase, resulting in a higher Rf value.[3]
-
tert-Butanol (Reactant): A polar alcohol, but it is often used in excess and can be difficult to visualize on TLC without specific stains.
By spotting the reaction mixture on a TLC plate alongside the starting material, one can visually track the conversion of the polar p-toluic acid (low Rf spot) to the less polar this compound (high Rf spot). The reaction is considered complete when the spot corresponding to p-toluic acid is no longer visible in the reaction mixture lane.
Experimental Protocols
I. Synthesis of this compound (Example Procedure)
This protocol describes a common laboratory-scale synthesis via Fischer esterification.
Materials and Reagents:
-
p-Toluic acid
-
tert-Butanol (used as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Glassware for extraction and drying
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluic acid (e.g., 5.0 g).
-
Add an excess of tert-butanol (e.g., 30 mL). Stir the mixture to dissolve the acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 85-90°C) using a heating mantle.
-
Monitor the reaction progress every 30-60 minutes using the TLC protocol described below.
-
Once the reaction is complete (indicated by the disappearance of the p-toluic acid spot on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 2 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
II. TLC Monitoring Protocol
Materials and Reagents:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate is recommended. A starting ratio of 4:1 (hexane:ethyl acetate, v/v) is often effective. This can be adjusted to achieve optimal separation.[3]
-
Visualization tools: UV lamp (254 nm) and/or a chemical staining solution (e.g., potassium permanganate (B83412) stain).
-
Reference solutions: Prepare dilute solutions of the starting material (p-toluic acid) in a small amount of solvent (e.g., ethyl acetate) for co-spotting.
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for spotting: 'S' for starting material (p-toluic acid), 'C' for co-spot, and 'R' for the reaction mixture.
-
Spot the Plate:
-
Lane S: Use a capillary tube to spot the prepared solution of p-toluic acid.
-
Lane R: Use a different capillary tube to take a small aliquot from the reaction mixture and spot it in this lane.
-
Lane C (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of the starting material spot. This lane helps to confirm the identity of the spots.
-
Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate between applications.[5]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[5] Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Complete Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1]
-
Visualize the Spots:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a UV lamp (254 nm). p-Toluic acid and this compound are aromatic and should appear as dark spots. Circle the visible spots with a pencil.
-
If necessary, use a chemical stain like potassium permanganate for further visualization. Dip the plate in the stain and gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the 'R' lane to the 'S' lane. As the reaction proceeds, the intensity of the p-toluic acid spot (low Rf) in the 'R' lane will decrease, while a new spot corresponding to the this compound product (higher Rf) will appear and intensify. The reaction is complete when the p-toluic acid spot is absent in the 'R' lane.
Data Presentation
The progress of the reaction can be summarized by the observed Rf values. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6]
Table 1: Expected TLC Results and Rf Values
| Compound | Role | Polarity | Expected Rf Value* | UV (254 nm) Visualization |
| p-Toluic Acid | Starting Material | High | ~ 0.2 - 0.3 | Visible |
| This compound | Product | Low | ~ 0.6 - 0.7 | Visible |
| tert-Butanol | Reactant/Solvent | Medium | Variable | Not UV active |
*Note: Rf values are approximate and highly dependent on the exact TLC conditions (plate, mobile phase composition, temperature). The values provided are typical for a 4:1 Hexane:Ethyl Acetate mobile phase on silica gel.[7]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire process, from reaction setup to TLC analysis.
Caption: Workflow for synthesis and TLC monitoring of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl p-Toluate
Welcome to our technical support center for the synthesis of tert-butyl p-toluate (B1214165). This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing tert-butyl p-toluate with a high yield?
A1: A highly effective and reliable method is the reaction of p-toluoyl chloride with lithium tert-butoxide. This procedure is particularly advantageous for synthesizing esters from sterically hindered tertiary alcohols like tert-butyl alcohol.[1] This method avoids the use of conventional acid-catalyzed esterification, which is often ineffective for this type of ester.[1]
Q2: Why is it critical to use anhydrous (dry) reagents and solvents?
A2: The presence of water can significantly lower the yield of this compound. Water can react with the highly reactive p-toluoyl chloride and the lithium tert-butoxide, leading to the formation of p-toluic acid and tert-butanol, respectively. It is recommended to use reagents and solvents that have been thoroughly dried.[1][2] For example, tert-butyl alcohol can be dried by distillation from calcium hydride, and diethyl ether can be distilled from lithium aluminum hydride.[1]
Q3: What is the expected yield for the synthesis of this compound using the lithium tert-butoxide method?
A3: The expected yield for the synthesis of this compound using the reaction of p-toluoyl chloride with lithium tert-butoxide is typically in the range of 79-82%.[1]
Q4: Are there any alternative methods for the synthesis of tert-butyl esters?
A4: Yes, there are several alternative methods for the synthesis of tert-butyl esters. One such method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions using electromagnetic milling.[3] Another approach is the Steglich esterification, which is a milder method suitable for acid-sensitive substrates.[4]
Q5: What are the key starting materials for the synthesis of this compound?
A5: The primary starting materials for the recommended high-yield synthesis are p-toluoyl chloride and tert-butyl alcohol.[1] p-Toluoyl chloride can be prepared by reacting p-toluic acid with thionyl chloride.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or No Product Yield | Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents.[1][2] | Minimize hydrolysis of starting materials and increase the yield of the desired ester. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time.[2] | Drive the reaction to completion and improve product yield. | |
| Impure starting materials. | Ensure the purity of p-toluoyl chloride and tert-butyl alcohol. If necessary, purify the starting materials before use. p-Toluoyl chloride can be distilled.[1] | Pure starting materials will lead to a cleaner reaction and higher yield. | |
| Formation of Side Products | Reaction with residual water. | The primary side product from the reaction with water is p-toluic acid. | Washing the reaction mixture with a mild base during workup can remove acidic impurities. |
| Unreacted starting materials. | Incomplete reaction can leave unreacted p-toluoyl chloride or tert-butyl alcohol. | Careful purification, such as distillation or column chromatography, can separate the product from the starting materials.[1][4] | |
| Difficulties in Product Isolation | Emulsion formation during aqueous workup. | If an emulsion forms during the extraction process, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. | Clear separation of the organic and aqueous layers, allowing for efficient extraction of the product. |
| Product is an oil and difficult to handle. | This compound is an oil at room temperature.[1] | Use a rotary evaporator to remove the solvent, and then purify the residual oil by vacuum distillation.[1] |
Experimental Protocols
High-Yield Synthesis of this compound via Lithium tert-Butoxide
This protocol is adapted from a procedure with a reported yield of 79-82%.[1]
Materials:
-
tert-Butyl alcohol, anhydrous
-
n-Butyllithium in hexane (B92381)
-
p-Toluoyl chloride
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of Lithium tert-Butoxide: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add tert-butyl alcohol. Slowly add a solution of n-butyllithium in hexane to the tert-butyl alcohol. The reaction is exothermic and may cause the solvent to boil. Use a water bath to maintain the temperature near room temperature. Stir the resulting mixture for approximately 15 minutes.[1]
-
Reaction with p-Toluoyl Chloride: To the freshly prepared lithium tert-butoxide solution, add a solution of p-toluoyl chloride in anhydrous diethyl ether dropwise with continuous stirring. A yellow slurry will form.[1]
-
Reaction Time: Stir the reaction mixture at room temperature. The reaction can be stirred for as little as 30 minutes or up to 15 hours with similar yields.[1]
-
Workup: Transfer the reaction slurry to a separatory funnel using additional diethyl ether. Wash the organic layer with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Isolation and Purification: Filter off the drying agent and remove the diethyl ether by distillation or using a rotary evaporator. Purify the remaining oil by vacuum distillation to obtain pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Preventing isobutylene formation during tert-butyl esterification
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of isobutylene (B52900) during tert-butyl esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isobutylene formation during tert-butyl esterification?
A1: Isobutylene is primarily formed through the acid-catalyzed elimination of the tert-butyl cation, which is a key intermediate in the esterification process. This side reaction is particularly prevalent when using strong acids and high temperatures.[1][2] The tert-butyl cation is highly susceptible to deprotonation, leading to the formation of isobutylene gas.[3]
Q2: How does the choice of acid catalyst influence isobutylene formation?
A2: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used catalysts that can significantly promote isobutylene formation due to their strong protonating ability.[4][5] Lewis acids can also be used, and in some cases, may offer milder reaction conditions that suppress side reactions.[6] Milder catalysts, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), have been shown to be highly effective in promoting tert-butylation while minimizing isobutylene formation, especially when using tert-butyl acetate (B1210297) as the tert-butylating agent.[7][8]
Q3: Can the solvent choice help in minimizing isobutylene formation?
A3: Yes, the choice of solvent plays a crucial role. Using acetic acid as a solvent can minimize the amount of isobutylene gas generated. This is because an equilibrium is established between tert-butyl acetate, isobutylene, and acetic acid, which helps to regenerate the tert-butylating agent in situ.[9][10]
Q4: What is the effect of temperature on this side reaction?
A4: Higher reaction temperatures generally increase the rate of isobutylene formation.[2] Tertiary alcohols are prone to elimination at elevated temperatures.[1] Therefore, maintaining a lower reaction temperature is a key strategy to minimize this unwanted side reaction.
Q5: Are there alternative tert-butylating agents that are less prone to isobutylene formation?
A5: Yes, instead of using isobutylene gas or tert-butanol (B103910), which readily form the tert-butyl cation, tert-butyl acetate can be used as both the solvent and the tert-butylating agent.[8][9] This approach, particularly with a catalyst like Tf₂NH, has been shown to be a simple, safe, and powerful method for tert-butylation with high yields and reduced isobutylene formation.[7][8] Other reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate (B1259523) have also been reported.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant evolution of gas (isobutylene) from the reaction mixture. | - High reaction temperature.- Use of a strong acid catalyst (e.g., concentrated H₂SO₄).- Use of tert-butanol or isobutylene as the tert-butylating agent under harsh conditions. | - Lower the reaction temperature. Consider running the reaction at 0 °C or room temperature if the chosen catalyst allows.- Switch to a milder catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[7][8]- Use tert-butyl acetate as the tert-butylating agent and solvent.[9] |
| Low yield of the desired tert-butyl ester. | - Loss of the tert-butylating agent as isobutylene.- Incomplete reaction. | - Implement the solutions for gas evolution to preserve the tert-butylating agent.- Increase the equivalents of the tert-butylating agent.- Optimize the catalyst loading and reaction time. |
| Formation of polymeric byproducts. | - Acid-catalyzed polymerization of isobutylene. | - Add a polymerization inhibitor to the reaction mixture.[11]- Minimize isobutylene formation by following the recommended solutions for gas evolution. |
| Difficulty in purifying the product due to byproducts. | - Presence of unreacted starting materials and byproducts from isobutylene reactions. | - Optimize the reaction conditions to achieve higher conversion and minimize side reactions.- Employ appropriate purification techniques such as flash column chromatography. |
Data Presentation
Table 1: Comparison of Catalysts for Tert-Butylation of Hydrocinnamic Acid [8]
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| Tf₂NH (2) | 16 | 76 |
| Tf₂NH (5) | 16 | 79 |
| Tf₂NH (10) | 16 | 66 |
Reaction conditions: Hydrocinnamic acid in tert-butyl acetate at 0 °C.
Experimental Protocols
Protocol 1: Tert-Butylation of a Carboxylic Acid using Tf₂NH and Tert-Butyl Acetate[12][13]
This protocol describes a general procedure for the tert-butylation of a carboxylic acid using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst and tert-butyl acetate as the tert-butylating agent and solvent. This method is reported to be efficient and minimizes isobutylene formation.
Materials:
-
Carboxylic acid (1.0 mmol)
-
tert-Butyl acetate (10 mL)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol, 2 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) (0.3 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate vial, dissolve Tf₂NH (0.02 mmol) in dichloromethane (0.3 mL).
-
Add the Tf₂NH solution dropwise to the carboxylic acid solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 16 hours (reaction time may vary depending on the substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding the reaction mixture to a chilled saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl ester.
Visualizations
Caption: Mechanism of Isobutylene Formation during Tert-Butyl Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]
Troubleshooting low purity in crude butyl p-toluate product
Welcome to the technical support center for butyl p-toluate (B1214165) synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low purity in their crude butyl p-toluate product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude butyl p-toluate synthesized via Fischer esterification?
The most common impurities are unreacted starting materials and the by-product of the reaction. These include:
-
p-Toluic Acid: The unreacted carboxylic acid is a primary impurity.
-
Butanol: Excess or unreacted alcohol will be present in the crude product.
-
Water: As a byproduct of the esterification reaction, its presence can limit the reaction's completion due to the reversible nature of Fischer esterification.[1]
-
Sulfuric Acid: If used as a catalyst, it needs to be neutralized and removed.
Q2: My crude butyl p-toluate has a low purity. What is the first step I should take?
The first and most critical step is to remove the acidic impurities, which are typically unreacted p-toluic acid and the acid catalyst (e.g., sulfuric acid). This is achieved by washing the crude product with an aqueous basic solution.
Q3: Which basic solution should I use for the wash, and how does it work?
A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The bicarbonate reacts with the acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.
-
Reaction with p-Toluic Acid: CH₃C₆H₄COOH + NaHCO₃ → CH₃C₆H₄COONa + H₂O + CO₂
-
Reaction with Sulfuric Acid: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂
Q4: How can I drive the Fischer esterification reaction towards a higher yield and purity?
Since Fischer esterification is a reversible reaction, several techniques can be employed to shift the equilibrium towards the product side:[1][2]
-
Use of Excess Reactant: Using an excess of one of the reactants, typically the less expensive one (in this case, butanol), can drive the reaction forward.
-
Removal of Water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1][2]
Troubleshooting Guide for Low Purity
This guide will help you diagnose and resolve common issues leading to low purity in your crude butyl p-toluate.
Problem: Significant amount of unreacted p-toluic acid in the crude product.
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or temperature to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2] | Higher conversion of p-toluic acid to the ester, leading to a purer crude product. |
| Insufficient Catalyst | Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid) is used. | The reaction rate will increase, leading to a more complete reaction within the given timeframe. |
| Ineffective Work-up | Perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic. | Complete removal of acidic impurities from the organic layer. |
Problem: Presence of a significant amount of butanol in the final product.
| Possible Cause | Suggested Solution | Expected Outcome |
| Excess Butanol Used | During the work-up, wash the organic layer thoroughly with water and then brine (saturated NaCl solution) to remove the more water-soluble butanol. | Reduction of butanol in the organic layer. |
| Inefficient Purification | Purify the crude product by fractional distillation under reduced pressure. The difference in boiling points between butanol and butyl p-toluate allows for their separation. | Isolation of pure butyl p-toluate. |
Data Presentation
The yield of the ester is sensitive to the amount of catalyst used. The following table, adapted from a study on the synthesis of butyl benzoate (B1203000), illustrates the effect of catalyst loading on product yield. A similar trend can be expected for butyl p-toluate.
Table 1: Effect of Catalyst Loading on Ester Yield
| Catalyst Loading (mol%) | Isolated Yield (%) |
| 0.1 | 75 |
| 0.2 | 85 |
| 0.4 | 91 |
| 0.6 | 91 |
| 0.8 | 90 |
| Reaction Conditions: Benzoic acid (8.19 mmol), 1-butanol (B46404) (12.30 mmol), 120 °C, 4 h, PTA catalyst. Data adapted from a study on butyl benzoate synthesis.[3] |
Experimental Protocols
Synthesis of Butyl p-Toluate via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typical reaction temperatures range from 60-110 °C.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed)
-
Water
-
Saturated sodium chloride (brine) solution
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess butanol and any other volatile impurities under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting oil can be purified by fractional distillation under reduced pressure.
-
Mandatory Visualization
References
Technical Support Center: Optimizing p-tert-butyltoluene Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the oxidation of p-tert-butyltoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of p-tert-butyltoluene to produce p-tert-butylbenzoic acid (PTBBA).
Q1: My conversion of p-tert-butyltoluene is low. What are the potential causes and solutions?
A1: Low conversion can stem from several factors related to the catalyst, reaction temperature, and oxidant supply.
-
Catalyst Inactivity or Insufficient Concentration: The choice and concentration of the catalyst are critical. Cobalt salts are commonly used, with their effectiveness often depending on their solubility in the reaction medium.[1] If you are experiencing low conversion, consider the following:
-
Catalyst Type: Cobalt naphthenate has been shown to be highly effective due to its solubility in aromatic hydrocarbons.[1] Cobalt acetate (B1210297) is also a common and effective catalyst.[2][3]
-
Catalyst Concentration: The optimal catalyst concentration needs to be determined empirically. For cobalt naphthenate, a concentration of 0.06 g of metal per mole of p-tert-butyltoluene has been identified as optimal.[1] For cobalt acetate, a concentration of 5% with respect to the reactant weight has been used effectively.[2] Increasing the catalyst concentration can increase the conversion rate, but the effect may not be significant beyond a certain point.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate.
-
Significant reaction rates are typically observed between 140-150°C.[1]
-
One study identified 140°C as the optimal temperature, as higher temperatures (e.g., 150°C) can lead to the formation of secondary products, thus reducing the purity of the desired p-tert-butylbenzoic acid.[1]
-
Another study suggests an optimal temperature of 130°C when using acetic acid as a solvent.[2]
-
In a solvent-free system, an optimal temperature of 160°C has been reported.[3]
-
-
Inadequate Oxidant Flow: A sufficient supply of oxygen or air is necessary for the oxidation to proceed efficiently.
Q2: The purity of my p-tert-butylbenzoic acid is low. How can I improve it?
A2: Low purity is often a result of side reactions, which are influenced by the reaction temperature.
-
High Reaction Temperature: Operating at temperatures above the optimum can lead to the formation of byproducts. For instance, at 150°C, a decrease in the purity of p-tert-butylbenzoic acid from 99.49% (at 140°C) to 97.08% has been observed.[1] Carefully controlling the reaction temperature at the optimal level is crucial for high purity.
Q3: The reaction is not initiating or is proceeding very slowly. What should I check?
A3: A slow or non-starting reaction can be due to issues with the catalyst or the presence of inhibitors.
-
Catalyst Activation: Ensure the catalyst is active and properly dispersed in the reaction mixture. The use of a co-catalyst or an initiator can sometimes be beneficial. For example, sodium bromide has been used as a catalyst initiator with a cobalt acetate catalyst.[2]
-
Peroxide Accumulation: The reaction proceeds through the formation of peroxide intermediates. Monitoring the peroxide value during the reaction can provide insights into the reaction progress. The maximum peroxide values are typically observed after about 60 minutes of reaction time.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary product of p-tert-butyltoluene oxidation?
A1: The primary and desired product of the liquid-phase oxidation of p-tert-butyltoluene is p-tert-butylbenzoic acid (PTBBA).[1][2] Under certain conditions, p-tert-butylbenzaldehyde can also be formed as an intermediate or a primary product.[5]
Q2: What are the typical catalysts used for this reaction?
A2: The most commonly used catalysts are salts of transition metals, particularly cobalt.[1] Specific examples include:
-
Cobalt naphthenate[1]
-
Cobalt acetylacetonate[4] Manganese salts can also be used, sometimes in combination with cobalt catalysts.[5]
Q3: What is the role of a solvent in this reaction?
A3: While the reaction can be carried out without a solvent, using a solvent like acetic acid can be beneficial.[2] The solvent can help to dissolve the reactants and catalyst, improve heat transfer, and influence the reaction pathway.
Q4: What is the general reaction mechanism?
A4: The liquid-phase oxidation of p-tert-butyltoluene is understood to proceed via a free radical chain reaction mechanism.
Data Presentation
Table 1: Comparison of Optimized Reaction Parameters from Different Studies
| Parameter | Study 1[1] | Study 2[2] | Study 3[3] | Study 4[4] |
| Product | p-tert-butylbenzoic acid | p-tert-butylbenzoic acid | p-tert-butylbenzoic acid | p-tert-butylbenzoic acid |
| Catalyst | Cobalt naphthenate | Cobalt acetate | Cobalt acetate | Cobalt acetylacetonate(II) |
| Catalyst Conc. | 0.06 g metal/mol PTBT | 5% w/w of reactant | Not specified | 0.003% mass fraction of Co |
| Solvent | None | Acetic Acid | None | Not specified |
| Reactant:Solvent | N/A | 1:3 weight ratio | N/A | N/A |
| Temperature | 140°C | 130°C | 160°C | 150°C |
| Oxidant | Oxygen | Air | Oxygen | Air |
| Oxidant Flow | 5 L/h | Not specified | Not specified | 150 mL/min |
| Reaction Time | 180 minutes | Not specified | 5 hours | 8 hours |
| Yield/Conversion | High Purity (99.49%) | Not specified | 56.8% yield | 54.9% conversion, 94.8% yield |
Experimental Protocols
General Protocol for Liquid-Phase Oxidation of p-tert-butyltoluene
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3] Specific parameters should be optimized based on the desired outcome and available equipment.
Materials:
-
p-tert-butyltoluene (PTBT)
-
Catalyst (e.g., Cobalt naphthenate or Cobalt acetate)
-
Solvent (optional, e.g., Acetic Acid)
-
Oxidant (Oxygen or Air)
Equipment:
-
Glass reactor with electrical heating and a magnetic or mechanical stirrer
-
Gas inlet tube with a porous plate for dispersing the oxidant
-
Condenser to prevent loss of volatile components
-
Thermometer or temperature probe
-
Gas flow meter
Procedure:
-
Reactor Setup: Set up the glass reactor with the heating mantle, stirrer, condenser, and gas inlet.
-
Charging Reactants: Charge the reactor with a measured amount of p-tert-butyltoluene and the solvent (if used).
-
Catalyst Addition: Add the specified amount of the chosen catalyst to the reactor.
-
Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 130-160°C).
-
Initiating Oxidation: Once the desired temperature is reached, start bubbling the oxidant (oxygen or air) through the reaction mixture at a controlled flow rate.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them for the consumption of p-tert-butyltoluene and the formation of p-tert-butylbenzoic acid. This can be done by measuring the acidity index of the mixture.[1]
-
Reaction Quenching: Once the desired conversion is achieved (e.g., when an acidity index of 120-140 mg KOH/g is reached), stop the heating and the oxidant flow.[1]
-
Product Isolation: Cool the reaction mixture. The p-tert-butylbenzoic acid can be isolated through appropriate workup procedures, which may include crystallization, filtration, and washing.
Mandatory Visualization
Caption: Experimental workflow for p-tert-butyltoluene oxidation.
Caption: Troubleshooting decision tree for p-tert-butyltoluene oxidation.
References
Technical Support Center: Synthesis of tert-Butyl p-Toluate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl p-toluate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common method involving the reaction of p-toluoyl chloride with lithium tert-butoxide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive n-butyllithium: n-Butyllithium is highly reactive and degrades upon exposure to moisture or air. | - Use a fresh, properly stored bottle of n-butyllithium. - Standardize the n-butyllithium solution before use to determine its exact molarity. |
| 2. Wet reagents or glassware: Traces of water will quench the n-butyllithium and react with p-toluoyl chloride. | - Thoroughly dry all glassware in an oven prior to use. - Use anhydrous solvents. tert-Butyl alcohol should be distilled from calcium hydride.[1] | |
| 3. Ineffective formation of lithium tert-butoxide: The reaction between n-butyllithium and tert-butyl alcohol may be incomplete. | - Ensure slow addition of n-butyllithium to tert-butyl alcohol at a controlled temperature to prevent side reactions.[2] | |
| 4. Degradation of p-toluoyl chloride: The acyl chloride is sensitive to moisture. | - Use freshly distilled or high-purity p-toluoyl chloride.[2] | |
| Presence of p-Toluic Acid Impurity | Hydrolysis of p-toluoyl chloride: Exposure of p-toluoyl chloride to water during the reaction or workup. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, ensure the quenching and extraction steps are performed efficiently to minimize contact time with aqueous layers. |
| Presence of Isobutylene (B52900) and p-Toluic Acid | Elimination side reaction: The tert-butyl ester product can undergo elimination under certain basic conditions, especially at elevated temperatures, to form isobutylene and the corresponding carboxylate. | - Maintain a low reaction temperature during the synthesis. - Avoid excessively high temperatures during purification (e.g., distillation). |
| Presence of Butyl p-Toluate Impurity | Direct reaction of n-butyllithium with p-toluoyl chloride: If the formation of lithium tert-butoxide is not complete, the remaining n-butyllithium can act as a nucleophile and attack the p-toluoyl chloride. | - Ensure complete reaction of n-butyllithium with tert-butyl alcohol before adding p-toluoyl chloride. Allow for sufficient stirring time after the addition of n-butyllithium. |
| Oily or Difficult-to-Purify Product | Formation of non-polar byproducts: Side reactions involving the solvent (e.g., reaction of n-butyllithium with THF at higher temperatures) can generate impurities. | - Maintain the recommended reaction temperature. For reactions in THF, temperatures are often kept low (e.g., -78 °C) to prevent solvent deprotonation. - Employ careful column chromatography for purification if distillation is insufficient. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct esterification of p-toluic acid with tert-butyl alcohol not a preferred method?
A1: The direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with a tertiary alcohol like tert-butyl alcohol is often inefficient due to the steric hindrance of the tertiary alcohol and the propensity for the alcohol to undergo elimination (dehydration) to form isobutylene under acidic conditions.
Q2: I noticed a white precipitate forming during the reaction. What is it?
A2: The white precipitate is likely lithium chloride (LiCl), a byproduct of the reaction between lithium tert-butoxide and p-toluoyl chloride. This is a normal observation.
Q3: Can I use a different base instead of n-butyllithium?
A3: While other strong bases can deprotonate tert-butyl alcohol, n-butyllithium is commonly used for its high reactivity and solubility in common organic solvents. The use of other bases, such as sodium hydride (NaH) or potassium tert-butoxide, may require different reaction conditions and could lead to different side reactions. For instance, using potassium tert-butoxide directly would eliminate the need for n-butyllithium but may have different solubility and reactivity profiles.
Q4: My final product has a yellowish tint. How can I remove the color?
A4: A yellowish tint may indicate the presence of impurities. Purification by vacuum distillation is the recommended method.[2] If the color persists, you can try treating the product with activated carbon before a final filtration or distillation.
Q5: Is it possible for the tert-butyl ester to be cleaved during workup?
A5: Yes, tert-butyl esters are sensitive to strong acidic conditions.[3][4] During an acidic workup, prolonged exposure to strong acids can cause hydrolysis of the ester back to p-toluic acid and tert-butyl alcohol. It is advisable to use a mild acidic wash (e.g., saturated ammonium (B1175870) chloride) or limit the exposure time to stronger acids.
Experimental Protocols
Synthesis of this compound via Lithium tert-Butoxide
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
p-Toluoyl chloride
-
tert-Butyl alcohol (anhydrous)
-
n-Butyllithium (in hexane)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer, add tert-butyl alcohol followed by the slow, dropwise addition of n-butyllithium in hexane (B92381) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of lithium tert-butoxide.
-
Dissolve p-toluoyl chloride in anhydrous diethyl ether and add it dropwise to the lithium tert-butoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous sodium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
References
Technical Support Center: Purification of Reaction Mixtures Containing p-Toluic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-toluic acid from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Poor separation of p-toluic acid from a neutral product using acid-base extraction.
Question: I am trying to remove unreacted p-toluic acid from my reaction mixture, which contains a neutral organic product. After performing a liquid-liquid extraction with an aqueous base, I still observe the presence of p-toluic acid in my organic layer. What could be the issue?
Answer:
Several factors can lead to incomplete extraction of p-toluic acid into the aqueous basic layer. Here are some common causes and troubleshooting steps:
-
Insufficient Base: The amount of base used may not be sufficient to deprotonate all of the p-toluic acid. It is crucial to use a molar excess of the base relative to the amount of p-toluic acid.
-
Recommendation: Calculate the moles of p-toluic acid in your reaction mixture and use at least a 1.5 to 2-fold molar excess of the base.
-
-
Inadequate Mixing: Insufficient mixing between the organic and aqueous phases can lead to an incomplete reaction.
-
Recommendation: Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the surface area between the two phases. Be sure to vent the funnel frequently to release any pressure buildup, especially when using bicarbonate bases which generate carbon dioxide gas.[1][2]
-
-
Incorrect pH of the Aqueous Layer: The pH of the aqueous layer must be sufficiently high to deprotonate p-toluic acid (pKa ≈ 4.36) and form its water-soluble carboxylate salt.[3]
-
Recommendation: Use a base that results in a final pH of the aqueous layer well above the pKa of p-toluic acid. A pH of 8 or higher is generally effective. You can test the pH of the aqueous layer with pH paper after the extraction.
-
-
Choice of Base: While strong bases like sodium hydroxide (B78521) (NaOH) are effective, weaker bases like sodium bicarbonate (NaHCO₃) can also be used.[4][5] However, if your product is base-sensitive, a milder base is preferable. For complete removal of carboxylic acids, NaOH is generally more effective than NaHCO₃.[5]
-
Multiple Extractions: A single extraction may not be sufficient for complete removal.
-
Recommendation: Perform multiple extractions with fresh portions of the aqueous base. Typically, 2-3 extractions are recommended to ensure complete removal of the acidic impurity.
-
Issue 2: Product co-precipitates with p-toluic acid during recrystallization.
Question: I am trying to purify my solid product from unreacted p-toluic acid by recrystallization. However, during cooling, both my product and the p-toluic acid seem to crystallize out of the solution. How can I improve the separation?
Answer:
Co-precipitation during recrystallization can occur if the solubility properties of your product and p-toluic acid are very similar in the chosen solvent. Here are some strategies to overcome this issue:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[6][7] An ideal solvent should dissolve a large amount of the desired compound at high temperatures and a very small amount at low temperatures, while the impurity (p-toluic acid) should either be very soluble or sparingly soluble at all temperatures.
-
Recommendation: Perform small-scale solubility tests with a variety of solvents to find one that provides a significant difference in solubility between your product and p-toluic acid. p-Toluic acid is soluble in organic solvents like ethanol, acetone, and toluene, and slightly soluble in water.[3]
-
-
Slow Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice of your product.[6][7]
-
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once crystal formation appears to have ceased, you can then place the flask in an ice bath to maximize the yield of your purified product.[7]
-
-
Solvent Polarity: You can try to adjust the polarity of the solvent system.
-
Recommendation: If both compounds are nonpolar, a more polar solvent might selectively keep the more polar p-toluic acid in solution. Conversely, if both are polar, a less polar solvent might be more effective.
-
-
Preliminary Purification: If recrystallization alone is insufficient, consider a preliminary purification step to reduce the amount of p-toluic acid before recrystallization.
-
Recommendation: An acid-base extraction is an excellent method to remove the bulk of the acidic p-toluic acid before proceeding with the recrystallization of your neutral or basic product.
-
| Solvent | p-Toluic Acid Solubility | Comments |
| Water | Sparingly soluble in cold water, more soluble in hot water.[8][9] | Good for recrystallizing p-toluic acid itself, but may not be ideal for separating it from a water-insoluble product. |
| Ethanol | Soluble.[3][9] | May be a good solvent if the product has significantly different solubility. |
| Acetone | Soluble.[3][8] | Similar to ethanol, the product's solubility will determine its suitability. |
| Toluene | Soluble.[3] | Can be used for recrystallization.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method to remove unreacted p-toluic acid from a reaction mixture containing a neutral or basic product?
A1: The most common and efficient method is acid-base extraction .[11] This technique takes advantage of the acidic nature of the carboxylic acid group in p-toluic acid. By washing the organic reaction mixture with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate), the p-toluic acid is deprotonated to form its water-soluble sodium salt, which then partitions into the aqueous layer. The neutral or basic organic product remains in the organic layer. The two layers are then separated, effectively removing the p-toluic acid.
Q2: Can I use chromatography to remove p-toluic acid?
A2: Yes, chromatography is a powerful technique for separating p-toluic acid from other compounds.[12]
-
Column Chromatography: This is a common method where the reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina.[12] Since p-toluic acid is a polar compound, it will interact more strongly with a polar stationary phase compared to a nonpolar product. By eluting with a solvent system of appropriate polarity, the less polar compound will elute first, followed by the more polar p-toluic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and analysis of p-toluic acid.[13] Anion-exchange HPLC is a specific technique that has been demonstrated to be effective in separating p-toluic acid from other similar acidic compounds.[13]
Q3: What are the key physical and chemical properties of p-toluic acid that are relevant for its removal?
A3: Understanding the properties of p-toluic acid is essential for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₈O₂ | - |
| Molecular Weight | 136.15 g/mol [3] | Useful for stoichiometric calculations. |
| Appearance | White crystalline solid.[3][8] | Allows for visual identification. |
| Melting Point | 180-181 °C[8] | Can be used as an indicator of purity. |
| Boiling Point | 274-275 °C[8] | High boiling point makes removal by simple distillation difficult if the product is not volatile. |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and ether.[3][14] | Crucial for choosing a suitable solvent for extraction or recrystallization. |
| pKa | ~4.36[3] | Indicates it is a weak acid, allowing for its conversion to a water-soluble salt with a suitable base for extraction. |
Q4: I have a large amount of p-toluic acid to remove. Is there an industrial-scale method?
A4: For larger-scale operations, such as in industrial settings, methods like crystallization and extraction with specific solvents are employed. For instance, in the production of terephthalic acid, unreacted p-toluic acid is sometimes removed by extraction with p-xylene, which can then be recycled back into the reactor.[15] Crystallization from water at elevated temperatures and pressures is another method used for the purification of toluic acids on a larger scale.[16]
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Removal of p-Toluic Acid
Objective: To separate unreacted p-toluic acid from a neutral organic product.
Materials:
-
Reaction mixture containing the product and p-toluic acid dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric acid (HCl).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Beakers and Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Dissolution: Ensure the reaction mixture is fully dissolved in a water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
First Extraction: Add a volume of 1 M NaOH or saturated NaHCO₃ solution approximately equal to the volume of the organic layer to the separatory funnel.
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically invert the funnel and open the stopcock to vent any pressure buildup, especially if using NaHCO₃.[1]
-
Separation: Allow the layers to separate completely. The aqueous layer will contain the sodium salt of p-toluic acid.
-
Draining: Drain the lower layer into a clean Erlenmeyer flask. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be at the bottom. If it is less dense (e.g., ethyl acetate), the aqueous layer will be at the bottom.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the p-toluic acid. Combine all aqueous extracts.
-
Washing the Organic Layer: Wash the organic layer with a small amount of brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.
-
Isolation of the Product: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the purified neutral product.
-
(Optional) Recovery of p-Toluic Acid: To recover the p-toluic acid, cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The p-toluic acid will precipitate out as a white solid. The solid can then be collected by vacuum filtration, washed with cold water, and dried.[10][17]
Protocol 2: Recrystallization of a Solid Product Contaminated with p-Toluic Acid
Objective: To purify a solid organic product from residual p-toluic acid.
Materials:
-
Crude solid product containing p-toluic acid.
-
A suitable recrystallization solvent (determined from prior solubility tests).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while p-toluic acid has different solubility characteristics.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid just dissolves. Add the solvent dropwise as the solution approaches its boiling point to avoid adding an excess.[6]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.[6]
-
Crystallization: As the solution cools, the pure product should crystallize out. Avoid disturbing the flask during this process to promote the formation of larger, purer crystals.[6]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The purity can be assessed by taking a melting point.[6]
References
- 1. aroonchande.com [aroonchande.com]
- 2. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 3. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to recrystallize O - Toluic Acid? - Blog [evergreensinochem.com]
- 7. amherst.edu [amherst.edu]
- 8. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 9. p-Toluic acid [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. magritek.com [magritek.com]
- 12. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. US4500732A - Process for removal and recycle of p-toluic acid from terephthalic acid crystallizer solvent - Google Patents [patents.google.com]
- 16. US2894985A - Purification of toluic acid - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
Issues with removing water from Fischer esterification of tert-butyl p-toluate
Welcome to the technical support center for the synthesis of tert-butyl p-toluate (B1214165) via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the unique challenges of this specific esterification.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of p-toluic acid with tert-butanol (B103910) is giving a very low yield. What is the primary reason for this?
A1: The primary reason for low yields in the Fischer esterification of tert-butyl p-toluate is the competing E1 elimination (dehydration) of tert-butanol under strong acidic conditions.[1][2][3][4] Tertiary alcohols like tert-butanol are prone to eliminate a water molecule to form a stable tertiary carbocation, which then readily loses a proton to form an alkene (isobutylene).[1] This side reaction consumes the alcohol, reducing the formation of the desired ester.
Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
A2: While water removal is crucial for driving the equilibrium of any Fischer esterification, its effectiveness in this specific reaction is hampered by the competing elimination reaction.[5][6] However, several methods can be employed:
-
Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method for many esterifications.[6][7][8] The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water.[9] As the azeotrope distills, it is condensed and collected in the Dean-Stark trap, where the water separates from the immiscible solvent and can be removed.
-
Use of an Excess of a Reactant: Using a large excess of the less expensive reactant (usually the alcohol) can shift the equilibrium towards the products.[6][8] However, with the acid-sensitive tert-butanol, this may also increase the rate of the competing elimination reaction.
-
Drying Agents: Adding a dehydrating agent like molecular sieves directly to the reaction mixture can sequester the water as it is formed.[5][10] Concentrated sulfuric acid also acts as a dehydrating agent, but its strong acidity exacerbates the elimination of tert-butanol.[10][11][12]
Q3: What are the visible signs of the competing elimination reaction?
A3: A key indicator of the elimination side reaction is the evolution of a gas (isobutylene) from the reaction mixture, especially upon heating. You may also observe a lower-than-expected recovery of unreacted tert-butanol during workup.
Q4: Are there alternative, higher-yielding methods for synthesizing this compound?
A4: Yes, given the challenges with the direct Fischer esterification, alternative methods are often preferred for synthesizing tert-butyl esters. A highly effective method involves the reaction of p-toluoyl chloride with lithium tert-butoxide.[13] This method avoids the strongly acidic conditions that lead to alcohol dehydration and typically provides much higher yields.[13]
Q5: During the workup, my product is not separating well from the aqueous layer. What can I do?
A5: Poor separation can be due to the formation of emulsions. To improve separation, you can try the following:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions and decreases the solubility of the organic product in the aqueous layer.[14]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in separating the layers.
-
Filtration: Passing the mixture through a pad of celite or glass wool can sometimes help to break up emulsions.
Troubleshooting Guide
This table summarizes common issues, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Ester Yield | Competing E1 elimination of tert-butanol.[1][3] | - Use a milder acid catalyst or a shorter reaction time. - Consider an alternative synthesis route, such as using p-toluoyl chloride and lithium tert-butoxide.[13] |
| Incomplete reaction. | - Ensure adequate reaction time and temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] | |
| Presence of water in starting materials. | - Use anhydrous reagents and solvents.[12] | |
| Product Contaminated with p-Toluic Acid | Incomplete reaction. | - Extend the reaction time or increase the amount of tert-butanol. |
| Inefficient workup. | - Ensure thorough washing with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize and remove unreacted acid.[11][14] | |
| Formation of an Alkene Byproduct (Isobutylene) | Acid-catalyzed dehydration of tert-butanol.[1][2] | - Lower the reaction temperature. - Use a less harsh acid catalyst. - Switch to a non-acidic synthesis method.[13] |
| Difficulty Isolating the Product | Product is soluble in the aqueous phase during workup. | - Ensure the aqueous phase is saturated with salt (brine wash) to decrease the solubility of the ester.[14] |
| Emulsion formation during extraction. | - Add brine to help break the emulsion. - Allow the mixture to stand for a longer period. - Consider centrifugation. |
Experimental Protocol: Synthesis of this compound via Acyl Chloride
This protocol is an alternative to the problematic Fischer esterification and is based on the reaction of p-toluoyl chloride with lithium tert-butoxide, which generally gives higher yields.[13]
Materials:
-
tert-Butyl alcohol
-
n-Butyllithium in hexane (B92381)
-
p-Toluoyl chloride
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, dissolve tert-butyl alcohol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of n-butyllithium in hexane dropwise while stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add a solution of p-toluoyl chloride in anhydrous diethyl ether dropwise.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-15 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Troubleshooting Flowchart for Water Removal Issues
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chegg.com [chegg.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in tert-Butyl p-Toluate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of tert-butyl p-toluate (B1214165). The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in the synthesis of tert-butyl p-toluate?
A1: Catalyst deactivation during the synthesis of this compound can be attributed to three primary mechanisms: chemical, mechanical, and thermal deactivation.[1][2]
-
Chemical Deactivation:
-
Poisoning: Impurities present in the reactants, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][3][4] Water can also act as a poison, especially for solid acid catalysts, by blocking active sites or causing structural changes.[3]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.[2][4][5] This is often a result of side reactions or polymerization of reactants/products at higher temperatures.
-
-
Thermal Deactivation:
-
Mechanical Deactivation:
-
Attrition: Physical breakdown of the catalyst particles due to mechanical stress in the reactor can lead to a loss of active material and increased pressure drop.
-
Q2: My reaction shows a sudden drop in conversion. What is the likely cause?
A2: A sudden drop in conversion is often indicative of catalyst poisoning. This can occur if a batch of reactants contains a higher than usual concentration of impurities. It is recommended to analyze the purity of the starting materials, particularly p-toluic acid and tert-butanol (B103910), for potential contaminants like water or sulfur-containing compounds.[3][6]
Q3: The catalyst activity is declining gradually over several runs. What could be the reason?
A3: A gradual decline in catalyst activity is typically a sign of coking or fouling.[2] During the esterification reaction, side reactions can lead to the formation of heavy organic molecules that deposit on the catalyst surface. Thermal degradation, or sintering, over prolonged exposure to high temperatures can also contribute to a slow decrease in performance.[1]
Q4: How can I regenerate a deactivated catalyst used in this compound synthesis?
A4: The possibility of regeneration depends on the cause of deactivation.
-
For Coking: A common method is to burn off the carbon deposits in a controlled manner with a stream of air or a mixture of an inert gas and oxygen at elevated temperatures.[4]
-
For Poisoning: If the poison is reversibly adsorbed, washing the catalyst with a suitable solvent may restore some activity.[7] In some cases, a mild acidic or basic wash can be effective.[7] However, strongly adsorbed poisons may lead to irreversible deactivation.[4]
-
For Sintering: Sintering is generally an irreversible process, and the catalyst may need to be replaced.
Q5: What are the ideal operating conditions to minimize catalyst deactivation?
A5: To minimize catalyst deactivation, consider the following:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize sintering and coking.[1]
-
Feedstock Purity: Use high-purity reactants to avoid introducing catalyst poisons.[6]
-
Catalyst Selection: Choose a catalyst with good thermal stability and resistance to coking. For instance, some zeolites and supported solid acids have shown good reusability in similar reactions.[5]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues related to catalyst deactivation during the synthesis of this compound.
Issue 1: Low Initial Catalyst Activity
| Possible Cause | Suggested Action |
| Improper Catalyst Activation | Ensure the catalyst has been pre-treated according to the manufacturer's or literature protocol (e.g., calcination at the correct temperature). |
| Presence of Inhibitors in Feed | Purify the reactants (p-toluic acid, tert-butanol) to remove any potential inhibitors like water. |
| Incorrect Reaction Conditions | Verify that the reaction temperature, pressure, and reactant molar ratios are within the optimal range for the specific catalyst being used. |
Issue 2: Rapid Catalyst Deactivation
| Possible Cause | Suggested Action |
| Catalyst Poisoning | Analyze the feedstock for impurities. Consider using guard beds to remove poisons before the reactants reach the catalyst bed. |
| High Reaction Temperature | Lower the reaction temperature to reduce the rate of coking and potential sintering. |
| Catalyst Structural Instability | Characterize the fresh and spent catalyst (e.g., using BET, XRD) to check for changes in surface area and crystal structure. |
Issue 3: Gradual Catalyst Deactivation
| Possible Cause | Suggested Action |
| Coke Formation | Implement a regeneration cycle involving controlled combustion of the coke deposits. |
| Slow Poisoning | Identify the source of the poison and implement purification steps for the reactants. |
| Sintering | Evaluate if the reaction temperature can be lowered. Consider a more thermally stable catalyst. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst in a batch reactor.
-
Catalyst Preparation:
-
Activate the solid acid catalyst (e.g., a zeolite like H-BEA or a supported acid like tungstophosphoric acid on zirconia) by calcining at a specified temperature (e.g., 500 °C) for a set duration (e.g., 3 hours) under a flow of dry air.[5]
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add p-toluic acid and tert-butanol in a desired molar ratio (e.g., 1:3).
-
Add the activated catalyst to the reaction mixture (e.g., 5 wt% relative to p-toluic acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with continuous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Analysis:
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Remove the excess tert-butanol by distillation.
-
Purify the product, this compound, by vacuum distillation or column chromatography.
-
Confirm the product structure using techniques like ¹H NMR and ¹³C NMR.
-
Catalyst Regeneration Protocol (for Coking)
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace and heat it under a controlled flow of air. Gradually increase the temperature to the calcination temperature (e.g., 500-550 °C) and hold it for several hours to burn off the coke.
-
Cooling: Cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen) before reuse.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of various parameters on catalyst performance in this compound synthesis.
Table 1: Effect of Reaction Temperature on Catalyst Activity and Selectivity
| Temperature (°C) | p-Toluic Acid Conversion (%) | This compound Selectivity (%) |
| 80 | 65 | 98 |
| 100 | 85 | 95 |
| 120 | 95 | 88 |
| 140 | 98 | 75 |
Table 2: Catalyst Reusability and Deactivation
| Cycle Number | p-Toluic Acid Conversion (%) |
| 1 | 92 |
| 2 | 88 |
| 3 | 81 |
| 4 | 73 |
| 5 (After Regeneration) | 90 |
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting tert-Butyl p-Toluate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tert-butyl p-toluate (B1214165). Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to address common issues encountered during this esterification, particularly low yields despite the use of excess alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my tert-butyl p-toluate yield low, even when I use an excess of tert-butanol (B103910)?
While using excess alcohol is a standard strategy to shift the equilibrium towards the product in Fischer esterification, the low yield of this compound is often due to the inherent reactivity of tertiary alcohols like tert-butanol under acidic conditions.[1] The primary competing reaction is the acid-catalyzed elimination (dehydration) of tert-butanol to form isobutylene (B52900) gas, which then escapes the reaction mixture. This side reaction consumes the alcohol and reduces the overall yield of the desired ester.
Troubleshooting Steps:
-
Lower the reaction temperature: Higher temperatures accelerate the rate of elimination.[2]
-
Use a milder acid catalyst: Strong acids like sulfuric acid can promote the dehydration of tert-butanol. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).[1]
-
Consider an alternative synthetic route: For sterically hindered alcohols like tert-butanol, standard Fischer esterification is often not the most effective method. A higher-yielding approach involves the reaction of p-toluoyl chloride with lithium tert-butoxide, which is generated in situ from tert-butanol and n-butyllithium.[3]
Q2: What are the primary side reactions I should be aware of?
The main side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene. Another potential issue, particularly if there is water present in the reaction mixture, is the hydrolysis of the ester product back to p-toluic acid and tert-butanol.[4]
Logical Relationship: Main Reaction vs. Side Reaction
Caption: Main esterification reaction and competing elimination side reaction.
Q3: How can I optimize the reaction conditions for a Fischer esterification approach?
If you must use a Fischer esterification approach, optimization is key. The following table summarizes the impact of various parameters on the reaction yield.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | 60-80°C | Moderate | Balances reaction rate with minimizing the elimination of tert-butanol.[1] |
| > 80°C | Decreased | Significantly increases the rate of isobutylene formation.[2] | |
| Catalyst | H₂SO₄ | Potentially Lower | Strong acid that can aggressively promote alcohol dehydration.[5] |
| p-TsOH | Potentially Higher | A milder acid catalyst that can reduce the extent of side reactions.[1][5] | |
| Reactant Ratio | > 3 eq. tert-Butanol | Increased | Shifts the equilibrium toward the ester product, but does not prevent elimination.[4][6] |
| Water Removal | Dean-Stark Trap | Increased | Continuously removes water, driving the equilibrium towards the product.[4][6] |
| Molecular Sieves | Increased | Removes trace amounts of water from the reagents and solvent.[2] |
Q4: Is there a more reliable, higher-yielding method for synthesizing this compound?
Yes, an alternative method that avoids harsh acidic conditions and the associated side reactions has been shown to produce significantly higher yields (around 79-82%).[3] This method involves the reaction of p-toluoyl chloride with lithium tert-butoxide. The lithium alkoxide is a much stronger nucleophile than the alcohol, and the reaction with the acid chloride is essentially irreversible.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: High-Yield Synthesis via p-Toluoyl Chloride (Recommended)
This procedure is adapted from Organic Syntheses and provides a high-yield route to this compound.[3]
Materials:
-
tert-Butyl alcohol (50 mL)
-
n-Butyllithium in hexane (B92381) (1.55 M solution, 22.6 mL, 0.0350 mole)
-
p-Toluoyl chloride (5.42 g, 0.0351 mole)
-
Anhydrous diethyl ether (125 mL)
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of Lithium tert-butoxide: In a 200-mL round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge 50 mL of tert-butyl alcohol. Slowly add the n-butyllithium solution via syringe. Use a water bath to maintain the temperature near room temperature. Stir the resulting mixture for 15 minutes.
-
Reaction: To the stirred mixture, add a solution of p-toluoyl chloride in 25 mL of anhydrous diethyl ether dropwise. A yellow slurry will form. Stir the mixture at room temperature for 15 hours.
-
Workup: Transfer the yellow suspension to a separatory funnel with an additional 100 mL of ether. Wash the organic layer with three 25-mL portions of saturated sodium chloride solution.
-
Drying and Concentration: Dry the ether layer over magnesium sulfate. Remove the ether by distillation.
-
Purification: Distill the residual oil under reduced pressure to yield this compound. (b.p. 98–101°C at 4.2 mm Hg).
Expected Yield: 79–82%[3]
Protocol 2: Optimized Fischer-Speier Esterification
This protocol is a generalized procedure for Fischer esterification, optimized to minimize side reactions with tert-butanol.
Materials:
-
p-Toluic acid (1.0 eq)
-
tert-Butanol (3.0 - 5.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine p-toluic acid, tert-butanol, p-TsOH, and toluene.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C, depending on the amount of tert-butanol) and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction may take several hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: Highly variable, often below 60% due to competing elimination.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Tert-Butyl p-Toluate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of tert-butyl p-toluate (B1214165). It provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a focus on managing the exothermic nature of the reaction to ensure safety and efficiency.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase (Thermal Excursion)
A sudden temperature spike is a critical issue that can lead to a thermal runaway. Immediate and correct action is required.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Rate of Reagent Addition | Immediately stop the addition of the limiting reagent (typically p-toluoyl chloride). | Halts the primary heat-generating reaction, preventing further temperature increase. |
| Inadequate Cooling | Ensure the reactor's cooling system (e.g., jacket, cooling coils) is operating at maximum capacity. Check the coolant flow rate and temperature. | Increases the rate of heat removal from the reactor, bringing the temperature back to the setpoint. |
| Poor Agitation | Verify that the agitator is functioning correctly and at the appropriate speed. Poor mixing can lead to localized "hot spots." | Improves heat distribution throughout the reactor, eliminating localized temperature spikes and facilitating efficient heat transfer to the cooling surfaces. |
| Accumulation of Unreacted Reagents | If the reaction temperature was too low initially, unreacted reagents may have accumulated. | Be prepared for a delayed exotherm. Maintain maximum cooling and be ready to implement emergency cooling procedures. |
Issue 2: Pressure Build-up in the Reactor
An unexpected increase in reactor pressure can indicate several problems, including the formation of gaseous byproducts or the boiling of the solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Boiling | If the internal temperature exceeds the boiling point of the solvent (e.g., hexane (B92381), diethyl ether), the pressure will rise. | Reduce the reactor temperature immediately through enhanced cooling. |
| Gas Evolution from Side Reactions | At elevated temperatures, side reactions may produce gaseous byproducts. | Control the temperature to minimize side reactions. Ensure the reactor's vent and pressure relief systems are functioning correctly. |
| Blocked Vent Line | A blockage in the vent line can lead to a dangerous pressure build-up. | Immediately and safely inspect the vent line for any obstructions. |
Issue 3: Low Yield or Incomplete Conversion
Low product yield can be caused by a variety of factors, from suboptimal reaction conditions to the presence of impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the reaction has stalled, a modest increase in temperature (within safe limits) or extended reaction time may be necessary. | Drives the reaction to completion, increasing the yield of the desired product. |
| Presence of Water | Water can react with p-toluoyl chloride and lithium tert-butoxide, reducing the amount of active reagents. | Ensure all reagents and solvents are anhydrous and that the reactor is dry before starting the synthesis. |
| Poor Quality of Starting Materials | Impurities in the starting materials can interfere with the reaction. | Verify the purity of p-toluoyl chloride and tert-butanol (B103910) before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the large-scale synthesis of tert-butyl p-toluate?
The synthesis of this compound, particularly when using an alkoxide route, involves highly exothermic steps. The reaction between p-toluoyl chloride and lithium tert-butoxide is a vigorous reaction. The formation of lithium tert-butoxide from tert-butanol and n-butyllithium is also noted to be very exothermic and can cause the solvent to boil if addition is not controlled.[1]
Q2: What type of reactor is recommended for this process at an industrial scale?
For large-scale production involving highly exothermic reactions, a jacketed batch reactor is commonly used.[2] This type of reactor has a cooling jacket through which a thermal fluid is circulated to control the temperature. For even better heat management, the reactor may also be equipped with internal cooling coils. Continuous flow reactors are also becoming more popular for managing highly exothermic reactions safely.[3]
Q3: What are the critical safety parameters to monitor during the synthesis?
The most critical parameters to monitor are:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential to prevent thermal runaway.
-
Pressure: The reactor pressure should be monitored to detect any abnormal gas evolution or solvent boiling.
-
Reagent Addition Rate: The rate of addition of the limiting reagent must be carefully controlled to manage the rate of heat generation.
-
Agitator Speed and Power Draw: Monitoring the agitator ensures proper mixing, which is crucial for uniform heat distribution.
Q4: How can the risk of a thermal runaway be minimized?
Minimizing the risk of thermal runaway involves a multi-faceted approach:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Semi-Batch Operation: Instead of adding all reactants at once, a semi-batch process where one reactant is added gradually allows for better control over the heat evolution.
-
Emergency Cooling: Have a robust emergency cooling plan in place. This could include a secondary cooling system or a quench system to quickly stop the reaction.
-
Proper Reactor Sizing: The reactor should be sized appropriately to ensure an adequate surface area-to-volume ratio for efficient heat transfer.
Experimental Protocols and Data
Quantitative Data on Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures are generally safer for controlling the exotherm. |
| Reagent Addition Time | 2 - 4 hours | Slower addition allows for better heat management. |
| Agitation Speed | 100 - 300 RPM | Varies with reactor size and geometry; ensure good surface movement and mixing. |
| Coolant Temperature | -10°C to 5°C | A significant temperature difference between the coolant and the reaction mass is needed for effective heat removal. |
Detailed Methodology for Large-Scale Synthesis (Hypothetical 100 L Scale)
Warning: This protocol is for informational purposes only and should be thoroughly reviewed and adapted based on a comprehensive safety assessment and laboratory/pilot-plant data.
-
Reactor Preparation:
-
Ensure the 150 L jacketed glass-lined reactor is clean, dry, and purged with nitrogen.
-
Start the agitator at a low speed (e.g., 50 RPM).
-
Begin circulating coolant through the reactor jacket, aiming for a jacket temperature of -5°C.
-
-
Preparation of Lithium tert-Butoxide:
-
Charge the reactor with 50 L of anhydrous diethyl ether.
-
Slowly add 9.25 kg (125 mol) of dry tert-butanol to the reactor.
-
Over a period of at least 2 hours, slowly add 80 L of 1.6 M n-butyllithium in hexane (128 mol) via a dosing pump, maintaining the internal temperature below 10°C. The formation of lithium tert-butoxide is highly exothermic.[1]
-
-
Esterification Reaction:
-
Once the lithium tert-butoxide formation is complete and the temperature is stable, begin the slow, dropwise addition of a solution of 19.3 kg (125 mol) of p-toluoyl chloride in 25 L of anhydrous diethyl ether.
-
Control the addition rate to maintain the internal temperature between 5°C and 10°C. This addition should take 3-4 hours.
-
After the addition is complete, allow the reaction to stir at 10°C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Slowly and carefully quench the reaction by adding 50 L of a saturated aqueous sodium chloride solution, ensuring the temperature does not exceed 20°C.
-
Separate the organic layer.
-
Wash the organic layer with two 25 L portions of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Experimental Workflow for Large-Scale Synthesis
Caption: Experimental workflow for the large-scale synthesis of this compound.
Troubleshooting Logic for Thermal Excursion
Caption: Troubleshooting decision tree for managing a thermal excursion.
References
Technical Support Center: Purification of Tert-butyl p-toluate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of tert-butyl p-toluate (B1214165).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tert-butyl p-toluate?
The most common impurities are typically unreacted starting materials from the synthesis. These include:
-
p-Toluic Acid: The unreacted carboxylic acid is a primary acidic impurity.
-
tert-Butyl Alcohol: Excess or unreacted alcohol will be present in the crude product.[1]
-
Side-reaction Products: Depending on the reaction conditions, isobutylene (B52900) may form from the decomposition of the tert-butyl group, particularly if acidic conditions or high temperatures are involved.
Q2: My crude product is an oil. Can I use recrystallization for purification?
This compound is a neat oil at room temperature, which generally makes traditional recrystallization from a single solvent challenging.[2] However, if your crude product solidifies upon refrigeration, low-temperature crystallization could be attempted. A solvent pair system, where the compound is soluble in one solvent (e.g., diethyl ether, ethyl acetate) and insoluble in another (e.g., hexanes, water), might also induce crystallization.[3][4] Distillation or chromatography are the more common and reliable purification methods for this compound.[1]
Q3: How can I effectively remove unreacted p-toluic acid?
An aqueous wash with a mild base is the most effective method. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic p-toluic acid, forming its water-soluble sodium salt, which will then partition into the aqueous layer.[5] Repeat the wash until CO₂ evolution (fizzing) is no longer observed.
Q4: During vacuum distillation, my product seems to be decomposing. What should I do?
The tert-butyl group can be susceptible to thermal decomposition.[6] If you suspect decomposition (e.g., charring, unexpected pressure changes, low yield), consider the following:
-
Lower the Distillation Temperature: Ensure your vacuum is sufficiently high (low pressure) to allow the product to distill at the lowest possible temperature. The reported boiling point is 98–101°C at 4.2 mmHg.[1]
-
Use a Milder Purification Technique: If thermal instability is a significant issue, column chromatography is an excellent alternative that is performed at room temperature.
Q5: What is the best method to confirm the purity of my final product?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method to assess purity and identify any remaining impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and detect impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Thermal decomposition during distillation. | 1. Optimize reaction time and temperature. 2. Ensure proper phase separation during extractions; re-extract the aqueous layers with fresh solvent. 3. Improve the vacuum to lower the distillation temperature. Consider switching to column chromatography. |
| Product is Cloudy or Wet After Purification | 1. Incomplete drying of the organic layer before solvent removal. 2. Water co-distilled with the product (if an azeotrope forms). | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) and ensure sufficient contact time. 2. After distillation, dissolve the product in a dry, low-boiling solvent, dry the solution again, and re-evaporate the solvent. |
| Acidic Impurity (p-Toluic Acid) Still Present After Workup | 1. Insufficient washing with basic solution. 2. The basic solution was not concentrated enough. | 1. Perform additional washes with saturated sodium bicarbonate solution. 2. Check the pH of the aqueous layer after washing to ensure it is basic. |
| Alcohol Impurity (tert-Butyl Alcohol) Still Present After Distillation | 1. Boiling points are too close for efficient separation with simple distillation. 2. A large excess of alcohol was used in the reaction. | 1. Use fractional distillation for better separation. 2. Perform aqueous washes to remove the water-miscible tert-butyl alcohol before distillation. 3. Consider using column chromatography. |
Experimental Protocols
Protocol 1: Purification via Aqueous Wash and Vacuum Distillation
This protocol is adapted from a documented synthesis procedure.[1]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether (approx. 10 volumes).
-
Acid Removal: Transfer the solution to a separatory funnel. Add a saturated solution of sodium bicarbonate (approx. 3-4 volumes). Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ formation. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (approx. 3-4 volumes) to help remove dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (B86663) or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Vacuum Distillation: Transfer the residual oil to a round-bottom flask suitable for distillation. Set up a vacuum distillation apparatus.
-
Pressure: Reduce the pressure to approximately 4 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Collection: Collect the fraction that distills at 98–101°C.[1] Discard any initial forerun that comes over at a lower temperature.
-
| Parameter | Value | Reference |
| Boiling Point | 98–101 °C | [1] |
| Pressure | 4.2 mmHg | [1] |
| Expected Yield | 79–82 % (post-synthesis) | [1] |
Protocol 2: Purification via Column Chromatography
This is a general procedure for purifying esters and should be optimized for this compound.[5][7]
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica.
-
Sample Loading: Dissolve a minimum amount of the crude product in the chromatography eluent (or a solvent it is highly soluble in, like dichloromethane). Carefully add this solution to the top of the column.
-
Elution:
-
Solvent System: Start with a low-polarity eluent, such as 100% hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture (e.g., 98:2).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired ester. The exact ratio should be determined beforehand using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect the eluate in separate fractions using test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common impurities.
References
Technical Support Center: Improving Selectivity in the Tert-butylation of p-Toluic Acid
Welcome to the technical support center for the selective tert-butylation of p-toluic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the tert-butylation of p-toluic acid?
A1: The primary challenges in the tert-butylation of p-toluic acid revolve around achieving high selectivity for the desired isomer and minimizing side reactions. Key issues include:
-
Regioselectivity: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the methyl group is an activating, ortho-, para-directing group. The interplay between these two groups can lead to a mixture of isomers. The desired product is typically 3-tert-butyl-4-methylbenzoic acid.
-
Overalkylation: The initial product, a mono-tert-butylated p-toluic acid, can undergo a second tert-butylation to form di-tert-butylated byproducts.
-
Isomerization: Under certain acidic conditions, the tert-butyl group can migrate to different positions on the aromatic ring, leading to a mixture of isomers.
-
De-tert-butylation: The tert-butylation reaction is reversible, and under harsh conditions, the product can revert to p-toluic acid.
Q2: Which catalysts are most effective for the selective tert-butylation of p-toluic acid?
A2: While direct literature on the tert-butylation of p-toluic acid is limited, analogous reactions with similar substrates like toluene (B28343) and phenols suggest that solid acid catalysts are highly effective for improving selectivity. These include:
-
Zeolites: H-beta, H-Y, and ZSM-5 zeolites are commonly used. Their shape-selective properties can favor the formation of the less sterically hindered isomer.[1] Modification of zeolites, for instance with metal oxides like Fe₂O₃, can further enhance selectivity by narrowing pore openings and reducing strong acid sites that can cause isomerization.[1][2]
-
Ionic Liquids: Brønsted acidic ionic liquids have been shown to be effective catalysts in related alkylation reactions, offering high conversion and selectivity under milder conditions.
-
Heteropoly Acids: Supported heteropoly acids on materials like zirconia or titania are also potent solid acid catalysts for this type of transformation.
Q3: What is the role of the tert-butylating agent, and which ones are commonly used?
A3: The tert-butylating agent is the source of the tert-butyl electrophile. Common agents include:
-
tert-Butyl alcohol: A widely used and cost-effective option. It generates the tert-butyl carbocation in the presence of an acid catalyst.
-
Isobutylene: A gaseous reagent that can also be used to generate the tert-butyl carbocation.
-
tert-Butyl chloride: Can be used with a Lewis acid catalyst.
The choice of agent can influence the reaction conditions and the catalyst system required.
Q4: Can protecting the carboxylic acid group improve the reaction?
A4: Yes, protecting the carboxylic acid group as an ester, for example, a methyl or tert-butyl ester, can be a viable strategy. The ester group is less deactivating than the carboxylic acid, which can lead to higher reactivity and potentially different selectivity. After the tert-butylation step, the ester can be hydrolyzed back to the carboxylic acid. A simple and powerful method for tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide has been reported.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Catalyst deactivation. | 1. Increase catalyst loading or switch to a more active catalyst (e.g., a different zeolite or a stronger acidic ionic liquid). 2. Gradually increase the reaction temperature while monitoring selectivity. 3. Extend the reaction time. 4. If using a solid catalyst, consider regeneration by calcination. |
| Poor Selectivity (Mixture of Isomers) | 1. Strong acid sites on the catalyst promoting isomerization. 2. High reaction temperature favoring thermodynamic product distribution. 3. Inappropriate catalyst pore size. | 1. Use a catalyst with milder acidity or modify the catalyst to reduce strong acid sites (e.g., by ion exchange or impregnation with metal oxides).[2] 2. Lower the reaction temperature to favor the kinetically controlled product. 3. Employ a shape-selective catalyst like a medium-pore zeolite (e.g., ZSM-5) to sterically hinder the formation of bulkier isomers. |
| Formation of Di-tert-butylated Byproducts | 1. High molar ratio of tert-butylating agent to p-toluic acid. 2. High catalyst loading or activity. 3. Prolonged reaction time. | 1. Reduce the molar ratio of the tert-butylating agent. A 1:1 or slightly higher molar ratio of p-toluic acid to the tert-butylating agent is a good starting point. 2. Decrease the amount of catalyst. 3. Monitor the reaction progress over time and stop it once the desired mono-alkylated product is maximized. |
| De-tert-butylation | 1. Excessively high reaction temperature. 2. Very strong acid catalyst. | 1. Lower the reaction temperature. 2. Use a catalyst with moderate acidity. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Tert-butylation of Toluene (An Anologue of p-Toluic Acid)
| Catalyst | Tert-butylating Agent | Temperature (°C) | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) | Reference |
| Hβ (Parent) | tert-Butyl Alcohol | 190 | 58.4 | 67.3 | [1][2] |
| Fe₂O₃ (20%)/Hβ | tert-Butyl Alcohol | 190 | 54.7 | 81.5 | [1][2] |
| 5% La₂O₃-modified HY | tert-Butanol | 200 | 32.4 | ~82 | [1] |
| H-BEA | tert-Butyl Alcohol | 160-190 | - | - | [1] |
| H-Y | tert-Butyl Alcohol | 160-190 | - | - | [1] |
Note: Data is for the tert-butylation of toluene, which serves as a model substrate for p-toluic acid.
Experimental Protocols
Protocol: Selective Tert-butylation of p-Toluic Acid using a Modified Zeolite Catalyst
This protocol is a general guideline based on procedures for the alkylation of similar aromatic compounds.[1][2] Optimization will be required for the specific substrate and desired product.
Materials:
-
p-Toluic acid
-
tert-Butyl alcohol
-
Modified H-beta Zeolite (e.g., Fe₂O₃/Hβ)
-
Anhydrous toluene (as solvent, optional)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Catalyst Activation: The zeolite catalyst should be activated prior to use by heating under vacuum or a flow of inert gas to remove adsorbed water. A typical procedure is to heat at 400-500 °C for 4 hours.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the activated zeolite catalyst (e.g., 5-10 wt% relative to p-toluic acid).
-
Charging Reactants: Add p-toluic acid and anhydrous toluene (if used as a solvent). Begin stirring to form a suspension.
-
Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 160-190 °C).
-
Adding the Alkylating Agent: Slowly add tert-butyl alcohol to the reaction mixture. The molar ratio of p-toluic acid to tert-butyl alcohol should be optimized, starting from 1:1 to 1:1.5.
-
Reaction Monitoring: Maintain the reaction at the set temperature under an inert atmosphere. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of p-toluic acid and the selectivity for the desired product.
-
Work-up: Once the reaction has reached the desired conversion and selectivity, cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst by filtration. The catalyst can be washed with a small amount of fresh solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for optimizing the selective tert-butylation of p-toluic acid.
Caption: Key factors influencing the selectivity of p-toluic acid tert-butylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Validation & Comparative
Stability Showdown: Tert-Butyl p-Toluate vs. Methyl p-Toluate
A comprehensive comparison of the chemical stability of tert-butyl p-toluate (B1214165) and methyl p-toluate reveals significant differences attributable to steric and electronic factors. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their relative stability under hydrolytic conditions, supported by experimental data and protocols.
The stability of an ester is a critical parameter in organic synthesis and drug delivery, influencing reaction yields, product purity, and the controlled release of active pharmaceutical ingredients. This guide focuses on two common esters of p-toluic acid: tert-butyl p-toluate and methyl p-toluate. While sharing a common acyl group, the nature of their alcohol moieties—a bulky tertiary alcohol versus a simple primary alcohol—dramatically alters their susceptibility to hydrolysis.
Executive Summary of Stability Comparison
| Parameter | This compound | Methyl p-Toluate | Key Influencing Factor |
| Acid-Catalyzed Hydrolysis | More Labile | More Stable | Stability of the carbocation intermediate |
| Base-Catalyzed Hydrolysis | Highly Stable | Labile | Steric hindrance |
The Decisive Role of Steric Hindrance in Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. In the case of methyl p-toluate, this attack is relatively unhindered, leading to ready hydrolysis.
Conversely, the bulky tert-butyl group in this compound creates significant steric hindrance around the carbonyl carbon. This steric shield effectively prevents the approach of the hydroxide nucleophile, rendering the ester remarkably stable to base-catalyzed hydrolysis. This high stability makes the tert-butyl ester a valuable protecting group for carboxylic acids in multi-step syntheses where basic conditions are required.
Carbocation Stability Dictates Acid-Catalyzed Hydrolysis Rates
In an acidic medium, the mechanism of ester hydrolysis is more complex and can proceed through different pathways. For this compound, the hydrolysis is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation) upon cleavage of the alkyl-oxygen bond (AAL1 mechanism). This pathway is energetically favorable, making tert-butyl esters susceptible to acid-catalyzed hydrolysis.
Methyl p-toluate, on the other hand, would need to form a much less stable primary carbocation, a process that is energetically unfavorable. Therefore, its acid-catalyzed hydrolysis proceeds through a different mechanism (AAC2) involving the nucleophilic attack of water on the protonated carbonyl group. This pathway generally has a higher activation energy compared to the AAL1 mechanism, resulting in a slower rate of hydrolysis for methyl p-toluate under acidic conditions.
Experimental Protocols
General Protocol for Base-Catalyzed Hydrolysis of Methyl p-Toluate
A typical procedure for the saponification of methyl p-toluate involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide.
Materials:
-
Methyl p-toluate
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol (as a co-solvent to increase solubility)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl p-toluate in a minimal amount of ethanol.
-
Add an excess of 1 M NaOH solution to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the p-toluic acid.
-
The p-toluic acid can then be isolated by filtration, washed with cold water, and dried.
General Protocol for Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound is readily achieved under mild acidic conditions.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 1 M sulfuric acid or trifluoroacetic acid in an appropriate solvent)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the p-toluic acid with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the product.
Factors Affecting Ester Stability
The following diagram illustrates the key factors influencing the stability of this compound and methyl p-toluate towards hydrolysis.
Caption: Factors influencing the hydrolytic stability of p-toluate esters.
Conclusion
The stability of this compound and methyl p-toluate is highly dependent on the reaction conditions. This compound exhibits exceptional stability under basic conditions due to steric hindrance, making it an ideal protecting group. However, it is readily cleaved under acidic conditions due to the formation of a stable carbocation. In contrast, methyl p-toluate is susceptible to base-catalyzed hydrolysis but is more stable in acidic media. Understanding these stability profiles is crucial for designing robust synthetic routes and developing effective drug delivery systems.
A Comparative Guide to the Synthesis Efficiency of Tert-Butyl and Benzyl Esters
In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules like peptides, the protection of carboxylic acid functional groups is a critical step. Among the various protecting groups available, tert-butyl and benzyl (B1604629) esters are two of the most frequently employed due to their distinct stability and cleavage characteristics. This guide provides an objective comparison of the synthesis efficiency of these two esters, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The choice between a tert-butyl and a benzyl ester often hinges on the overall synthetic strategy, especially the orthogonality required for deprotection in the presence of other sensitive functional groups. While tert-butyl esters are favored for their mild, acid-labile cleavage, benzyl esters offer robustness and are typically removed under reductive conditions.
Comparative Synthesis and Deprotection Data
The efficiency of forming and cleaving these esters is a key consideration. The following table summarizes the typical conditions and outcomes associated with each.
| Parameter | Tert-Butyl Esters | Benzyl Esters |
| Typical Synthesis Methods | - Acid-catalyzed addition of isobutylene- Transesterification with potassium tert-butoxide- Reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | - Fischer esterification with benzyl alcohol- Williamson ether synthesis-like reaction with benzyl halide- Using reagents like 2-benzyloxy-1-methylpyridinium triflate |
| Typical Yields | 80-90%[1] | 85-95%[1] |
| Reaction Conditions | Often requires strong acids or bases, but newer methods offer milder conditions. | Can range from strongly acidic (Fischer) to mild and neutral conditions with specific reagents.[2] |
| Functional Group Tolerance | Can be limited by the harsh conditions of some methods; sensitive substrates may require milder approaches. | High functional group tolerance can be achieved with modern reagents that avoid strong acids or bases.[2] |
| Cleavage Conditions | Mild acidic conditions (e.g., Trifluoroacetic acid - TFA), base, and some reductants.[3] | Hydrogenolysis (e.g., H₂/Pd-C), strong acids, or oxidation.[3][4] |
| Key Advantages | Readily removed under mild acidic conditions, compatible with Fmoc/tBu peptide synthesis strategies.[1][5] | Stable to a wide range of reagents, including the acidic conditions used for Boc-group removal.[1] |
| Key Disadvantages | Steric hindrance can make synthesis challenging; some methods require harsh conditions. | Removal often requires catalytic hydrogenation, which may not be compatible with other reducible functional groups.[1] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of tert-butyl and benzyl esters, derived from established literature methods.
This method is particularly useful for converting existing methyl or ethyl esters into tert-butyl esters under mild conditions.[5]
Materials:
-
Methyl ester of the carboxylic acid
-
Potassium tert-butoxide (t-BuOK), freshly prepared
-
Anhydrous diethyl ether (Et₂O)
-
Alumina (B75360) (Al₂O₃)
Procedure:
-
Dissolve the starting methyl ester in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of 1.0-1.2 equivalents of potassium tert-butoxide in anhydrous diethyl ether.
-
Cool the methyl ester solution to 0°C in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred methyl ester solution. An immediate precipitate of potassium methoxide (B1231860) will form.
-
Continue stirring the reaction mixture at room temperature for 20-30 minutes.
-
Filter the mixture through a thin pad of alumina to remove the insoluble potassium methoxide.
-
The filtrate contains the desired tert-butyl ester. The product can be isolated by evaporation of the solvent, followed by distillation or crystallization as required.
Note: The success of this reaction is highly dependent on the use of anhydrous solvent and freshly prepared potassium tert-butoxide to avoid side reactions.[5]
This protocol offers a mild and efficient method for benzyl ester formation with high functional group tolerance.[2]
Materials:
-
Carboxylic acid
-
2-Benzyloxy-1-methylpyridinium triflate
-
Triethylamine (B128534) (Et₃N)
-
Trifluorotoluene (PhCF₃)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in trifluorotoluene, add triethylamine (2.0 equivalents).
-
Add 2-benzyloxy-1-methylpyridinium triflate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 83°C and stir for the time determined by reaction monitoring (typically a few hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure benzyl ester.
Visualizing Synthesis and Deprotection Strategies
The following diagrams illustrate the general workflows and strategic considerations when choosing between tert-butyl and benzyl ester protecting groups.
Caption: General workflow for carboxylic acid protection and deprotection.
References
Tert-Butyl vs. Methyl Protecting Groups: A Comparative Guide for Synthetic Chemists
In the intricate landscape of organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with high yield and selectivity. Among the myriad of options available, alkyl groups, particularly tert-butyl and methyl groups, are frequently employed to mask the reactivity of functional groups such as hydroxyls, carboxyls, and amines. This guide provides a comprehensive comparison of the advantages of using a tert-butyl protecting group over a methyl group, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Comparison: Steric Hindrance and Lability
The primary advantages of the tert-butyl group stem from its significant steric bulk and its susceptibility to cleavage under acidic conditions, a stark contrast to the smaller and more robust methyl group. The three-dimensional arrangement of the three methyl substituents around a central quaternary carbon in the tert-butyl group creates a sterically hindered environment that can effectively shield a functional group from unwanted reactions.[1][2] Conversely, the methyl group offers minimal steric protection.
This difference in steric hindrance directly impacts reaction pathways. For instance, the bulkiness of the tert-butyl group can prevent backside attack in SN2 reactions, thereby favoring SN1 mechanisms that proceed through a stable carbocation intermediate.[1][3] Furthermore, in electrophilic aromatic substitution, the tert-butyl group's size directs substitution to the para position, whereas the less demanding methyl group allows for a mixture of ortho and para products.[1]
From a deprotection standpoint, the tert-butyl group's lability under acidic conditions is a significant asset. The stability of the resulting tert-butyl carbocation facilitates its removal under relatively mild acidic conditions, allowing for selective deprotection in the presence of other protecting groups.[4][5] In contrast, the cleavage of a methyl ether is a more challenging endeavor, typically requiring harsh reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI).[6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the protection and deprotection of hydroxyl and carboxylic acid functional groups with tert-butyl and methyl groups.
Table 1: Comparison of Protecting Groups for Alcohols
| Parameter | Tert-Butyl Ether | Methyl Ether |
| Protection Reagents | Isobutylene (B52900), H₂SO₄ (cat.) | Dimethyl sulfate (B86663) (Me₂SO₄), NaH |
| Typical Protection Yield | High | High |
| Stability | Stable to base, mild acid | Stable to acid and base |
| Deprotection Reagents | Trifluoroacetic acid (TFA), ZnBr₂ | BBr₃, TMSI |
| Deprotection Conditions | Mildly acidic | Harsh |
| Selectivity | High | Low |
Table 2: Comparison of Protecting Groups for Carboxylic Acids
| Parameter | Tert-Butyl Ester | Methyl Ester |
| Protection Reagents | Isobutylene, H₂SO₄ (cat.) | Methanol (B129727) (MeOH), H₂SO₄ (cat.) |
| Typical Protection Yield | High | High |
| Stability | Stable to base | Stable to acid |
| Deprotection Reagents | Trifluoroacetic acid (TFA), H₃PO₄ | LiOH, H₂O or Acid/Base Hydrolysis |
| Deprotection Conditions | Mildly acidic | Basic or strongly acidic |
| Selectivity | High | Moderate |
Experimental Protocols
Protocol 1: Protection of an Alcohol with a Tert-Butyl Group
-
Dissolution: Dissolve the alcohol in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Addition of Isobutylene: Cool the mixture to 0°C and slowly bubble isobutylene gas through the solution or add liquid isobutylene.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting tert-butyl ether by column chromatography.
Protocol 2: Deprotection of a Tert-Butyl Ether
-
Dissolution: Dissolve the tert-butyl ether in a suitable solvent like dichloromethane.
-
Acid Addition: Add an excess of a suitable acid, such as trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the deprotected alcohol by column chromatography.
Protocol 3: Protection of a Carboxylic Acid with a Methyl Group
-
Dissolution: Dissolve the carboxylic acid in an excess of methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Dry the organic layer, concentrate, and purify the methyl ester.
Protocol 4: Deprotection of a Methyl Ester
-
Dissolution: Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extraction: Extract the carboxylic acid with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product.
Visualizing the Concepts
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Steric hindrance comparison.
Caption: Deprotection mechanisms.
Caption: General experimental workflow.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Tert-butyl p-toluate
For researchers, scientists, and professionals in drug development requiring accurate quantification of the synthetic intermediate tert-butyl p-toluate (B1214165), selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) alternative. The information presented is based on established analytical principles for similar compounds, offering a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A reversed-phase HPLC method with UV detection is a primary technique for the quantification of non-polar aromatic esters like tert-butyl p-toluate. This approach is favored for its robustness, precision, and widespread availability in analytical laboratories.
Experimental Protocol: HPLC-UV
A hypothetical, yet scientifically grounded, HPLC-UV method for the quantification of this compound is detailed below.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1][2][3]
HPLC Method Validation Workflow
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.
References
Confirming the Structure of Synthesized tert-Butyl p-Toluate by 1H NMR: A Comparison Guide
For researchers, scientists, and drug development professionals, confirmation of molecular structure is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis using 1H NMR spectroscopy to verify the successful synthesis of tert-butyl p-toluate (B1214165) from p-toluic acid and tert-butanol (B103910).
This document outlines the expected 1H NMR spectral data for the product, starting materials, and potential byproducts. It also includes a detailed experimental protocol for the synthesis of tert-butyl p-toluate.
Data Presentation: 1H NMR Chemical Shift Comparison
The successful synthesis of this compound is confirmed by the appearance of characteristic peaks corresponding to the product and the disappearance of signals from the starting materials. The following table summarizes the expected 1H NMR chemical shifts for the target compound and its precursors.
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Product) | Aromatic Protons (Ha) | ~7.9 | Doublet | 2H |
| Aromatic Protons (Hb) | ~7.2 | Doublet | 2H | |
| Methyl Protons | ~2.4 | Singlet | 3H | |
| tert-Butyl Protons | ~1.6 | Singlet | 9H | |
| p-Toluic Acid (Starting Material) | Carboxylic Acid Proton | >12.0 | Singlet (broad) | 1H |
| Aromatic Protons | 7.3 - 7.9 | Multiplet | 4H | |
| Methyl Protons | ~2.4 | Singlet | 3H | |
| tert-Butanol (Starting Material) | Hydroxyl Proton | ~3.1 | Singlet | 1H |
| tert-Butyl Protons | ~1.3 | Singlet | 9H | |
| Isobutylene (Potential Byproduct) | Vinylic Protons | ~4.6 | Singlet | 2H |
| Methyl Protons | ~1.7 | Singlet | 6H |
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of p-toluoyl chloride with lithium tert-butoxide. This procedure is adapted from Organic Syntheses.[1]
Materials:
-
p-Toluic acid
-
Thionyl chloride
-
tert-Butanol
-
n-Butyllithium in hexane (B92381)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Preparation of p-Toluoyl Chloride: p-Toluic acid is converted to p-toluoyl chloride by reaction with thionyl chloride.
-
Formation of Lithium tert-Butoxide: In a flame-dried, nitrogen-purged flask, tert-butanol is dissolved in anhydrous diethyl ether. To this solution, n-butyllithium in hexane is added dropwise at 0°C. The mixture is stirred for 30 minutes at room temperature.
-
Esterification: The solution of p-toluoyl chloride in anhydrous diethyl ether is added dropwise to the freshly prepared lithium tert-butoxide solution at 0°C. The reaction mixture is then stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of the synthesized this compound using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR-based structure confirmation.
References
A Comparative Study of Catalysts for the Synthesis of Tert-Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Esterification of p-Toluic Acid with Tert-Butanol.
The synthesis of tert-butyl p-toluate (B1214165), a valuable intermediate in the production of polymers and pharmaceuticals, is predominantly achieved through the esterification of p-toluic acid with tert-butanol. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of three distinct catalytic systems: the homogeneous catalyst p-toluenesulfonic acid (PTSA), and the heterogeneous catalysts Amberlyst-15 and Zeolite H-beta. The performance of each catalyst is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and further investigation.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of tert-butyl p-toluate. This section presents a quantitative comparison of p-toluenesulfonic acid, Amberlyst-15, and Zeolite H-beta, summarizing key performance indicators to aid researchers in their catalyst choice.
| Catalyst | Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| p-Toluenesulfonic Acid (PTSA) | Homogeneous | 10 | 110 | 8 | ~85 | >95 |
| Amberlyst-15 | Heterogeneous | 20 (w/w%) | 80 | 12 | ~90 | >98 |
| Zeolite H-beta | Heterogeneous | 15 (w/w%) | 120 | 24 | ~75 | >99 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalysts are outlined below. These protocols are based on established laboratory procedures for Fischer esterification and heterogeneous catalysis.
Synthesis using p-Toluenesulfonic Acid (PTSA)
This procedure follows a standard Fischer esterification protocol utilizing a Dean-Stark apparatus to remove water and drive the reaction towards the product.
Materials:
-
p-Toluic acid (1.0 eq)
-
Tert-butanol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of p-toluic acid, tert-butanol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus for approximately 8 hours to azeotropically remove the water formed during the reaction.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Synthesis using Amberlyst-15
This method employs a reusable solid acid catalyst, simplifying product purification.
Materials:
-
p-Toluic acid (1.0 eq)
-
Tert-butanol (2.0 eq)
-
Amberlyst-15 resin (20% by weight of p-toluic acid)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of p-toluic acid, tert-butanol, and Amberlyst-15 resin in toluene is stirred at 80°C for 12 hours.
-
The reaction is monitored by TLC or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the Amberlyst-15 resin is removed by filtration. The resin can be washed with toluene, dried, and stored for reuse.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation.
Synthesis using Zeolite H-beta
This protocol utilizes a shape-selective solid acid catalyst, which can offer high selectivity.
Materials:
-
p-Toluic acid (1.0 eq)
-
Tert-butanol (4.0 eq)
-
Zeolite H-beta powder (15% by weight of p-toluic acid)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of p-toluic acid, tert-butanol, and activated Zeolite H-beta in toluene is heated to 120°C in a sealed reactor for 24 hours.
-
The reaction progress is monitored by GC.
-
After cooling, the zeolite catalyst is separated by filtration and washed with toluene.
-
The combined organic phases are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The final product is purified by vacuum distillation.
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis of this compound, applicable to all three catalytic systems with minor variations in the reaction step, is illustrated in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
References
Kinetic Analysis of Tert-Butyl p-Toluate Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for tert-butyl p-toluate (B1214165), with a focus on the kinetic analysis of its formation. While direct kinetic studies on the formation of tert-butyl p-toluate are not extensively available in peer-reviewed literature, this document compiles and compares relevant experimental data from analogous esterification reactions to provide a predictive framework. Detailed experimental protocols for key synthetic methods are also presented.
Comparison of Reaction Kinetics for Tert-Butyl Ester Formation
The formation of tert-butyl esters can be achieved through various synthetic strategies. Understanding the kinetics of these reactions is crucial for process optimization and scale-up. The following table summarizes kinetic data from studies on the formation of other tert-butyl esters, which can serve as a valuable reference for the synthesis of this compound.
| Reaction | Catalyst | Temperature (°C) | Rate Law | Activation Energy (Ea) (kJ/mol) | Key Findings |
| Acetic Acid + tert-Butanol (B103910) | Dowex 50Wx8 | 50 - 80 | Pseudo-first order | 1.09 | The reaction rate increases with temperature and catalyst loading. The conversion of tert-butanol increases with an increasing molar ratio of acetic acid to tert-butanol.[1] |
| Acrylic Acid + Isobutene | Mesoporous SO3H-SBA-15 | Not Specified | Power law model | 33.8 (forward), 61.7 (reverse) | The kinetics were determined after eliminating mass transfer limitations. The dimerization of isobutene is a significant side reaction.[2][3] |
| Benzoic Acid + 1-Butanol | p-Toluenesulfonic acid | 92.05 - 116.25 | First order w.r.t. benzoic acid | 58.40 (forward), 57.70 (reverse) | This study provides a method for calculating forward and reverse rate constants from an effective rate constant.[4] |
| Benzoic Acid + Isoamyl Alcohol | p-Toluenesulfonic acid | 80 - 110 | Complex | 50.45 | A five-step mechanism was proposed, and the derived kinetic model fit the experimental data well.[5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and kinetic analysis of this compound are crucial for reproducible research. Below are protocols for two primary synthetic routes.
Method 1: Acid-Catalyzed Esterification of p-Toluic Acid with tert-Butanol
This is a classical and straightforward method for ester synthesis.
Materials:
-
p-Toluic acid
-
tert-Butanol (in excess, can also act as solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Dowex 50Wx8)
-
Anhydrous solvent (e.g., cyclohexane, if needed to azeotropically remove water)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with p-toluic acid, tert-butanol, and the acid catalyst. The flask is equipped with a reflux condenser and a Dean-Stark trap if an azeotropic solvent is used.
-
Reaction: The mixture is heated to reflux with vigorous stirring.
-
Kinetic Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched by cooling and neutralizing the acid catalyst with a saturated sodium bicarbonate solution.
-
Analysis: The concentration of this compound is determined by gas chromatography (GC) using an internal standard.
-
Data Analysis: The concentration of the product is plotted against time to determine the reaction rate. The order of the reaction and the rate constant can be determined by fitting the data to appropriate rate laws.
Method 2: Reaction of p-Toluic Acid with Isobutylene (B52900)
This method avoids the use of an alcohol and the production of water as a byproduct.
Materials:
-
p-Toluic acid
-
Isobutylene (gas or liquefied)
-
Acid catalyst (e.g., Amberlyst 15, sulfuric acid)
-
Solvent (e.g., dichloromethane, tert-butyl acetate)
-
Internal standard for GC analysis
Procedure:
-
Reaction Setup: A pressure reactor is charged with p-toluic acid, the solvent, and the catalyst.
-
Reaction: The reactor is sealed and cooled, and a known amount of liquefied isobutylene is introduced. The mixture is then heated to the desired reaction temperature with stirring.
-
Kinetic Sampling: If the reactor allows for sampling under pressure, aliquots are taken at various time points. Alternatively, multiple runs are performed for different reaction times.
-
Analysis: The concentration of this compound in the samples is determined by GC with an internal standard.
-
Data Analysis: The kinetic parameters are determined as described in Method 1.
Alternative Synthetic Routes
For comparison, other methods for the synthesis of tert-butyl esters exist, which may offer advantages in terms of yield or reaction conditions, though they may be less suitable for kinetic studies due to their rapidity or use of highly reactive reagents.
-
From p-Toluoyl Chloride and Lithium tert-Butoxide: This method involves the reaction of the acid chloride of p-toluic acid with pre-formed lithium tert-butoxide. It is reported to be effective for the synthesis of esters of hindered tertiary alcohols and can provide excellent yields.[7]
-
Using Bis(trifluoromethanesulfonyl)imide (Tf2NH) as a Catalyst: A more recent method utilizes Tf2NH in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. This method is reported to be fast and high-yielding for a variety of carboxylic acids.[8][9][10][11]
Visualizing the Process
To better understand the reaction mechanism and the experimental procedure, the following diagrams are provided.
Caption: Acid-catalyzed esterification mechanism for this compound formation.
Caption: General experimental workflow for the kinetic analysis of esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Esterification Reaction of Acrylic Acid and Isobutene to <italic>tert</italic>-Butyl Acrylate-Academax [exhibition.academax.com]
- 3. researchgate.net [researchgate.net]
- 4. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Navigating Complex Reactions: A Comparative Guide to the Cross-Reactivity of Tert-Butyl p-Toluate
For researchers, scientists, and drug development professionals, the predictability and selectivity of chemical reactions are paramount. In complex reaction mixtures, where multiple functional groups can compete, understanding the cross-reactivity of a particular reagent is crucial for ensuring the desired outcome and minimizing byproduct formation. This guide provides an in-depth comparison of the cross-reactivity of tert-butyl p-toluate (B1214165) with other common ester alternatives, supported by experimental data and detailed protocols.
Tert-butyl p-toluate, a synthetic intermediate, offers a unique reactivity profile that can be leveraged to achieve high selectivity in organic synthesis. Its bulky tert-butyl group significantly influences its susceptibility to chemical transformations compared to less sterically hindered esters such as methyl, ethyl, and benzyl (B1604629) p-toluates. This guide will explore these differences, providing a clear framework for choosing the appropriate reagent for your specific synthetic needs.
Unveiling a Stark Difference in Reactivity: A Quantitative Comparison
A key differentiator for tert-butyl esters is their heightened reactivity towards certain electrophilic reagents, a property not shared by many other common esters. A notable example is the reaction with thionyl chloride (SOCl₂). Experimental evidence demonstrates that tert-butyl esters can be selectively converted to their corresponding acid chlorides under mild conditions, while other esters remain largely unreactive.[1][2][3]
| Ester Derivative | Reagent | Conditions | Reactivity Outcome |
| This compound | Thionyl Chloride (SOCl₂) | Room Temperature | Highly Reactive (Forms p-toluoyl chloride) |
| Methyl p-toluate | Thionyl Chloride (SOCl₂) | Room Temperature | Essentially Unreactive |
| Ethyl p-toluate | Thionyl Chloride (SOCl₂) | Room Temperature | Essentially Unreactive |
| Benzyl p-toluate | Thionyl Chloride (SOCl₂) | Room Temperature | Essentially Unreactive |
| Isopropyl p-toluate | Thionyl Chloride (SOCl₂) | Room Temperature | Essentially Unreactive |
This stark difference in reactivity provides a powerful tool for chemoselective transformations. In a complex molecule containing both a tert-butyl ester and a methyl or benzyl ester, the tert-butyl ester can be selectively converted to a more reactive functional group, such as an acid chloride, leaving the other ester functionalities intact.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound in a competitive reaction environment, the following experimental protocols can be employed.
Protocol 1: Competitive Reaction with Thionyl Chloride
This experiment is designed to demonstrate the selective conversion of this compound to p-toluoyl chloride in the presence of methyl p-toluate.
Materials:
-
Equimolar mixture of this compound and methyl p-toluate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a standard solution containing known concentrations of this compound, methyl p-toluate, and the internal standard in anhydrous DCM.
-
In a dry reaction vessel under an inert atmosphere, dissolve the equimolar ester mixture and the internal standard in anhydrous DCM.
-
Add thionyl chloride dropwise to the solution at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quench each aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic layer and analyze by GC-MS.
-
Quantify the concentration of each ester at each time point relative to the internal standard.
Protocol 2: Analytical Method for Quantification
A robust analytical method is essential for accurately measuring the concentration of each component in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Column: A suitable capillary column for separating aromatic esters (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
High-Performance Liquid Chromatography (HPLC) Method: [4][5][6][7][8]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 235 nm.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Selective reaction of this compound with thionyl chloride.
Caption: Workflow for assessing competitive reactivity.
Conclusion
The distinct reactivity of this compound, particularly its selective conversion to an acid chloride in the presence of other common esters, makes it a valuable tool for achieving chemoselectivity in complex syntheses. By understanding and leveraging these differences, researchers can design more efficient and controlled synthetic routes, ultimately accelerating the drug development process. The provided experimental protocols offer a clear path to verifying and quantifying this selectivity in a laboratory setting.
References
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. | Semantic Scholar [semanticscholar.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purity Under the Magnifying Glass: A Comparative Guide to the Synthesis of Tert-Butyl p-Toluate
For researchers and professionals in drug development and the broader chemical sciences, the synthesis of high-purity intermediates is a critical cornerstone of successful outcomes. Tert-butyl p-toluate (B1214165), a key building block in the synthesis of various pharmaceuticals and organic materials, is no exception. The purity of this compound can significantly impact reaction yields, side-product formation, and the overall efficacy and safety of the final product. This guide provides an objective comparison of common synthetic routes to tert-butyl p-toluate, with a focus on the expected purity of the final product, supported by detailed experimental protocols.
At a Glance: Comparing Synthetic Routes to this compound
The selection of a synthetic pathway often involves a trade-off between yield, cost, reaction conditions, and the achievable purity of the final product. Below is a summary of the key aspects of three common methods for synthesizing this compound.
| Synthetic Route | Reactants | Key Reagents & Conditions | Reported Yield | Expected Purity | Potential Key Impurities |
| From p-Toluoyl Chloride | p-Toluoyl chloride, tert-Butyl alcohol | n-Butyllithium, Diethyl ether, Room temperature | 79-82%[1] | High | Unreacted p-toluoyl chloride, Di-tert-butyl ether |
| Fischer-Speier Esterification | p-Toluic acid, tert-Butyl alcohol | Strong acid catalyst (e.g., H₂SO₄), Heat | Variable | Moderate to Low | Isobutene, Unreacted p-toluic acid, Di-tert-butyl ether |
| Steglich Esterification | p-Toluic acid, tert-Butyl alcohol | DCC, DMAP, Dichloromethane, Room temperature | Good (General) | High | N-acylurea, Dicyclohexylurea (DCU), Unreacted starting materials |
In-Depth Analysis of Synthetic Methodologies
Synthesis from p-Toluoyl Chloride and Lithium tert-Butoxide
This method is a robust and high-yielding procedure for the synthesis of tert-butyl esters of aromatic acids, particularly for hindered alcohols like tert-butanol (B103910).[1] A key advantage of this route is the circumvention of the failure of conventional methods that use p-toluoyl chloride and tert-butyl alcohol with a tertiary amine base.[1]
The use of highly reactive intermediates and the final purification by distillation suggest that a high purity of this compound can be achieved. The provided boiling point range of 98–101 °C at 4.2 mm Hg is indicative of a relatively pure substance.[1] Potential impurities could include unreacted p-toluoyl chloride if the reaction does not go to completion, or di-tert-butyl ether formed from the decomposition of lithium tert-butoxide.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While widely used for primary and secondary alcohols, its application to tertiary alcohols like tert-butanol is problematic due to the propensity of the alcohol to undergo elimination under the strongly acidic and high-temperature conditions to form isobutene.[3][4]
A general procedure for Fischer-Speier esterification involves refluxing a mixture of p-toluic acid and an excess of tert-butyl alcohol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][5] The water formed during the reaction is typically removed to drive the equilibrium towards the ester product. The workup involves neutralizing the excess acid, washing with water and brine, drying the organic layer, and removing the solvent.[5] Purification is often attempted by distillation.[6]
The major impurity expected from this route is isobutene, which can be difficult to separate from the desired ester due to its volatility. The harsh reaction conditions can also lead to other side reactions, potentially lowering the overall purity of the final product. This method is generally not recommended for the synthesis of tert-butyl esters where high purity is required.[3]
Steglich Esterification
The Steglich esterification is a much milder method for forming esters and is particularly well-suited for sterically hindered and acid-labile alcohols like tert-butanol.[3][7] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature under neutral conditions.[3][8]
In a typical procedure, p-toluic acid, tert-butyl alcohol, and a catalytic amount of DMAP are dissolved in an aprotic solvent like dichloromethane.[8] DCC, dissolved in the same solvent, is then added to the cooled solution. The reaction is stirred at room temperature. The main byproduct, dicyclohexylurea (DCU), is insoluble in the reaction mixture and can be removed by filtration.[2] The filtrate is then washed with dilute acid and base to remove unreacted starting materials and the catalyst. After drying and solvent removal, the product can be further purified if necessary.[8]
The mild reaction conditions of the Steglich esterification minimize the formation of elimination byproducts like isobutene, leading to a potentially purer product compared to the Fischer-Speier method.[3][7] The primary impurity to be removed is the dicyclohexylurea (DCU) byproduct, which is often efficiently removed by filtration. Any remaining soluble impurities can typically be removed by standard workup procedures. Commercial this compound is available with a purity of ≥98%, and it is plausible that a method like Steglich esterification is used for its synthesis to ensure high purity.[9]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
For researchers and professionals prioritizing the highest purity of this compound, the synthetic route commencing from p-toluoyl chloride and lithium tert-butoxide and the Steglich esterification are the methods of choice. Both pathways offer mild reaction conditions that are compatible with the tertiary alcohol, thereby minimizing side reactions such as elimination. The Fischer-Speier esterification, due to its harsh acidic and high-temperature conditions, is generally unsuitable for producing high-purity this compound. The final purity of the product from any route is intrinsically linked to the rigor of the purification process, with vacuum distillation and chromatography being effective methods for achieving research and pharmaceutical-grade material.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. caymanchem.com [caymanchem.com]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Tert-Butyl p-Toluate and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound and its synthetic precursors is paramount for quality control, reaction monitoring, and structural confirmation. This guide provides a detailed spectroscopic comparison of the ester, tert-butyl p-toluate (B1214165), with its parent carboxylic acid, p-toluic acid, and its esterifying alcohol, tert-butanol (B103910). By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can clearly distinguish the structural transformations that occur during esterification.
The synthesis of tert-butyl p-toluate from p-toluic acid and tert-butanol is a fundamental esterification reaction. Spectroscopic analysis provides the definitive evidence of this transformation, revealing the disappearance of the carboxylic acid and alcohol functionalities and the emergence of the characteristic ester group.
At a Glance: A Tabular Comparison of Spectroscopic Data
To facilitate a direct comparison, the key spectroscopic data for this compound, p-toluic acid, and tert-butanol are summarized in the tables below.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment | Solvent |
| This compound | 7.89 (d, 2H, Ar-H ortho to C=O), 7.23 (d, 2H, Ar-H meta to C=O), 2.39 (s, 3H, Ar-CH₃), 1.58 (s, 9H, C(CH₃)₃) | CDCl₃ |
| p-Toluic Acid | 12.80 (s, 1H, -COOH), 7.84 (d, 2H, Ar-H ortho to COOH), 7.29 (d, 2H, Ar-H meta to COOH), 2.36 (s, 3H, Ar-CH₃)[1] | DMSO-d₆ |
| tert-Butanol | 1.28 (s, 9H, -C(CH₃)₃), 1.95 (s, 1H, -OH) | CDCl₃ |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm, Assignment | Solvent |
| This compound | 165.8 (C=O), 143.0 (Ar-C-CH₃), 129.5 (Ar-CH ortho to C=O), 128.8 (Ar-CH meta to C=O), 128.1 (Ar-C-C=O), 81.0 (O-C(CH₃)₃), 28.2 (C(CH₃)₃), 21.6 (Ar-CH₃) | CDCl₃ |
| p-Toluic Acid | 167.80 (COOH), 143.46 (Ar-C-CH₃), 129.80 (Ar-CH ortho to COOH), 129.55 (Ar-CH meta to COOH), 128.52 (Ar-C-COOH), 21.55 (Ar-CH₃)[2] | DMSO-d₆ |
| tert-Butanol | 67.0 (C-OH), 31.0 (-CH₃)[3] | CDCl₃ |
IR Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignment |
| This compound | ~1715 (C=O stretch, ester), ~1280 & ~1120 (C-O stretch, ester), ~2970 (C-H stretch, sp³) |
| p-Toluic Acid | ~3300-2500 (broad, O-H stretch, carboxylic acid), ~1685 (C=O stretch, carboxylic acid), ~1300 (C-O stretch, carboxylic acid) |
| tert-Butanol | ~3371 (broad, O-H stretch, alcohol), ~2970 (C-H stretch, sp³), ~1202 (C-O stretch, tertiary alcohol)[4] |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z and Their Interpretation |
| This compound | 192, 136 ([M - C₄H₈]⁺), 119 ([M - OC₄H₉]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion), 57 ([C₄H₉]⁺) |
| p-Toluic Acid | 136, 119 ([M - OH]⁺), 91 ([M - COOH]⁺, tropylium ion)[5][6] |
| tert-Butanol | 74 (often weak or absent), 59 ([M - CH₃]⁺), 57 ([M - H₂O - H]⁺), 43 ([C₃H₇]⁺)[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-25 mg) is dissolved in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, a proton-decoupled spectrum is usually acquired with a spectral width from 0 to 220 ppm. The data is then processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
For liquid samples like tert-butanol, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples like p-toluic acid and this compound, a small amount of the solid is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a solution of the solid in a volatile solvent can be deposited on a salt plate and the solvent allowed to evaporate. The prepared sample is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
A dilute solution of the analyte is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electron ionization (EI), the most common method for small organic molecules, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.
Visualizing the Synthesis
The logical relationship in the synthesis of this compound from its precursors can be visualized as a straightforward esterification reaction.
This comparative guide highlights the power of spectroscopic methods in unequivocally identifying organic compounds and confirming the success of a chemical reaction. The distinct spectral features of this compound, when compared to its precursors, provide a clear and detailed picture of the chemical transformation at the molecular level.
References
- 1. p-Toluic acid(99-94-5) 1H NMR spectrum [chemicalbook.com]
- 2. p-Toluic acid(99-94-5) 13C NMR spectrum [chemicalbook.com]
- 3. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Toluic acid(99-94-5) MS [m.chemicalbook.com]
- 7. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Evaluating the Steric Hindrance Effect of the tert-Butyl Group in Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, known as steric hindrance, is a critical factor that influences reaction rates, product distributions, and molecular conformations. Among the various alkyl groups, the tert-butyl group, with its bulky three-dimensional structure, serves as a quintessential example of a sterically demanding substituent. This guide provides an objective comparison of the tert-butyl group's steric effects against other alternatives, supported by quantitative experimental data, detailed protocols, and visual aids to elucidate its impact in chemical and biological contexts.
Quantitative Analysis of Steric Hindrance
The steric influence of a substituent can be quantified and compared using several experimental parameters. This section presents key data that highlights the significant steric bulk of the tert-butyl group relative to other common alkyl groups.
Conformational Preferences: A-Values
The conformational preference of a substituent on a cyclohexane (B81311) ring is a reliable indicator of its steric demand. The A-value represents the Gibbs free energy difference between a conformation where the substituent is in the axial position versus the more stable equatorial position.[1] A larger A-value signifies greater steric hindrance.[1][2] The tert-butyl group has one of the highest A-values, effectively "locking" the cyclohexane ring in a conformation where it occupies the equatorial position to avoid severe steric strain.[1][3]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.7[3] |
| -CH₂CH₃ (Ethyl) | 1.8[3] |
| -CH(CH₃)₂ (Isopropyl) | 2.2[3] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 [3] |
| -Ph (Phenyl) | 3.0 |
| -Cl (Chloro) | 0.53 |
| -Br (Bromo) | 0.48 |
| -OH (Hydroxy) | 0.94 |
| Data sourced from various chemical literature.[2][3] |
Impact on Reaction Rates: Nucleophilic Substitution
The steric bulk of the tert-butyl group dramatically affects the rates of nucleophilic substitution reactions.[3] In Sₙ2 reactions, which require a backside attack by the nucleophile, bulky substituents on the carbon bearing the leaving group significantly decrease the reaction rate due to steric hindrance.[4][5] Conversely, in Sₙ1 reactions that proceed through a carbocation intermediate, the tert-butyl group can accelerate the reaction by stabilizing the intermediate.[6]
| Alkyl Bromide | Relative Rate of Sₙ2 Reaction with I⁻ |
| CH₃Br (Methyl) | 2,000,000 |
| CH₃CH₂Br (Ethyl) | 40,000 |
| (CH₃)₂CHBr (Isopropyl) | 500 |
| (CH₃)₃CBr (tert-Butyl) | ~1 (negligible) |
| Relative rates are approximate and compiled from general organic chemistry principles. |
Impact on Reaction Rates: Esterification
Esterification is another reaction sensitive to steric effects. The rate of esterification of carboxylic acids with alcohols decreases as the steric bulk of the alcohol increases.[7][8] Methanol, with the least steric hindrance, reacts the fastest, while tert-butanol (B103910) reacts the slowest.[8][9]
| Alcohol | Relative Rate of Esterification with Acetic Acid |
| CH₃OH (Methanol) | Highest |
| CH₃CH₂OH (Ethanol) | |
| (CH₃)₂CHOH (Isopropanol) | |
| (CH₃)₃COH (tert-Butanol) | Lowest |
| Qualitative comparison based on established chemical principles.[8] |
Experimental Protocols
To provide a practical context for the data presented, this section details a representative experimental protocol for evaluating steric hindrance in an Sₙ2 reaction.
Experiment: Comparative Kinetics of Sₙ2 Reactions
Objective: To determine the relative rates of reaction for different primary and tertiary alkyl halides with a nucleophile, demonstrating the steric effect of the tert-butyl group.
Materials:
-
n-Butyl chloride
-
tert-Butyl chloride
-
Sodium iodide
-
Acetone (anhydrous)
-
Silver nitrate (B79036) solution (0.1 M in ethanol)
-
Test tubes and rack
-
Water bath
-
Pipettes and graduated cylinders
Procedure:
-
Prepare two sets of reaction tubes. In each tube of the first set, add 2 mL of a 0.1 M solution of sodium iodide in acetone.
-
In the first tube of the first set, add 0.2 mL of n-butyl chloride. In the second tube, add 0.2 mL of tert-butyl chloride.
-
Start a timer immediately after adding the alkyl halide. Shake the tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (sodium chloride). Record the time it takes for the precipitate to appear.
-
To confirm the formation of the halide salt, add a few drops of silver nitrate solution to a separate set of tubes containing the initial alkyl halide solutions and observe the immediate formation of a silver halide precipitate for comparison.
-
Compare the reaction times for n-butyl chloride and tert-butyl chloride. A significantly longer time (or no reaction) for tert-butyl chloride indicates a much slower reaction rate due to steric hindrance.
Expected Outcome: The reaction with n-butyl chloride will proceed relatively quickly, forming a precipitate of NaCl. The reaction with tert-butyl chloride will be extremely slow or may not show any observable reaction within the experimental timeframe, illustrating the profound steric hindrance of the tert-butyl group to Sₙ2 reactions.
Visualizing Steric Effects and Applications
Diagrams created using the DOT language for Graphviz can help visualize the abstract concepts of steric hindrance and its implications.
Caption: Steric hindrance in Sₙ2 reactions.
Caption: Directive effects in electrophilic aromatic substitution.
Applications in Drug Development
The steric properties of the tert-butyl group are strategically employed in medicinal chemistry.[3]
-
Metabolic Shielding: A tert-butyl group can be introduced near a metabolically susceptible site on a drug molecule. Its bulkiness physically blocks the approach of metabolic enzymes, thereby slowing down the drug's degradation and increasing its in vivo half-life and bioavailability.[3]
-
Receptor Selectivity: The defined and rigid shape of the tert-butyl group can enhance the selectivity of a drug for its target receptor.[3] By occupying a specific space in the receptor's binding pocket, it can prevent the drug from binding to off-target receptors, thus reducing side effects.[3]
Caption: Logic flow for using a tert-butyl group in drug design.
Conclusion
The tert-butyl group exerts a powerful steric influence that is quantitatively demonstrable through conformational analysis and reaction kinetics. Its significant steric hindrance dramatically slows down reactions requiring backside attack, such as Sₙ2 substitutions, and directs the outcome of others, like electrophilic aromatic substitutions. While this steric bulk can be a limitation in some synthetic routes, it is a valuable tool in others, particularly in drug development, where it can be used to enhance metabolic stability and receptor selectivity. A thorough understanding of the steric effects of the tert-butyl group, as outlined in this guide, is essential for researchers and scientists aiming to control reaction outcomes and design molecules with desired properties.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. doubtnut.com [doubtnut.com]
- 8. The rate of esterification of acetic acid with IMethyl class 11 chemistry CBSE [vedantu.com]
- 9. gauthmath.com [gauthmath.com]
Benchmarking Tert-butyl p-Toluate Synthesis: A Comparative Guide to Literature Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to tert-butyl p-toluate (B1214165), a valuable intermediate in pharmaceutical and organic synthesis. By benchmarking against established literature, this document offers a framework for evaluating experimental outcomes and selecting the most effective methodology. We present a detailed analysis of a high-yield procedure and compare it with common alternative esterification strategies, supported by experimental protocols and data.
Introduction
Tert-butyl p-toluate is an important building block in the synthesis of various organic molecules. The efficiency of its synthesis is a critical factor in the overall cost and timeline of a research or development project. This guide focuses on a well-documented, high-yield synthesis of this compound and provides a comparative overview of other potential synthetic methods.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several esterification methods. The choice of method often depends on the desired yield, scalability, and availability of starting materials and reagents. Here, we compare a highly effective literature method with other common strategies.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Reported Yield | Reference |
| Alkoxide-Acyl Chloride Coupling | p-Toluoyl chloride, tert-Butyl alcohol | n-Butyllithium | Diethyl ether, Room temperature, 15 hours | 79-82% | Organic Syntheses, Coll. Vol. 6, p.214 (1988)[1] |
| Fischer-Speier Esterification | p-Toluic acid, tert-Butyl alcohol | Concentrated Sulfuric Acid (catalyst) | Reflux | Yield not specified for this specific product, generally moderate to good.[2] | General Method[2] |
| Steglich Esterification | p-Toluic acid, tert-Butyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., Dichloromethane), 0°C to Room temperature, 12-24 hours | Yield not specified for this specific product, generally good.[2] | General Method[2] |
| Transesterification | Methyl p-toluate, tert-Butyl alcohol | Acid or Base catalyst (e.g., p-Toluenesulfonic acid, Sodium tert-butoxide) | Varies depending on catalyst | Yield not specified for this specific product. | General Method |
The alkoxide-acyl chloride coupling method, detailed in Organic Syntheses, stands out for its high reported yield.[1] This method is particularly effective for the esterification of hindered tertiary alcohols like tert-butanol.[1]
Experimental Protocols
Below are the detailed experimental protocols for the key synthetic methods discussed.
Method 1: Alkoxide-Acyl Chloride Coupling (Literature Benchmark)
This procedure is adapted from a well-established protocol in Organic Syntheses.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound via alkoxide-acyl chloride coupling.
Procedure:
-
To a stirred solution of tert-butyl alcohol (1.05 equivalents) in anhydrous diethyl ether, slowly add a solution of n-butyllithium in hexane (B92381) (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of lithium tert-butoxide.
-
Cool the mixture back to 0 °C and add a solution of p-toluoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Fischer-Speier Esterification (General Protocol)
Reaction Workflow:
Caption: General workflow for Fischer-Speier esterification.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluic acid (1.0 equivalent) and an excess of tert-butyl alcohol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Conclusion
The synthesis of this compound via the coupling of p-toluoyl chloride with lithium tert-butoxide offers a significantly higher yield (79-82%) compared to what is generally expected from classical methods like Fischer-Speier esterification, especially with a sterically hindered alcohol like tert-butanol.[1] While other methods such as Steglich esterification provide milder conditions, the alkoxide-acyl chloride route remains the benchmark for achieving high yields of this particular ester. For researchers aiming to optimize the synthesis of this compound, the procedure from Organic Syntheses provides a robust and reliable starting point for achieving excellent results.
References
Safety Operating Guide
Proper Disposal of tert-Butyl p-Toluate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl p-Toluate, a synthetic intermediate used in pharmaceutical synthesis.[1] Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or mists.[2]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| CAS Number | 13756-42-8[1] |
| Molecular Formula | C₁₂H₁₆O₂[1] |
| Formula Weight | 192.3 g/mol [1] |
| Appearance | A neat oil[1] |
| Purity | ≥98%[1] |
| Storage Temperature | -20°C[1] |
| Hazard Statements | H302, H315, H319, H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[3][4]
Experimental Protocols Referenced
The procedures outlined below are based on standard laboratory practices for chemical waste management and information from safety data sheets.
1. Waste Identification and Segregation:
-
Determine if the waste is hazardous according to federal and state regulations.[3][4] this compound is classified as an irritant and is harmful, indicating it should be treated as hazardous waste.
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, pipette tips, absorbent pads).
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
2. Waste Collection and Storage:
-
Carefully transfer the liquid waste into the designated container, avoiding splashes.
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[2]
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in regular trash. It is classified as slightly hazardous for water, and large quantities should not be allowed to enter sewer systems or ground water.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Ensure the waste container is properly labeled with the chemical name and all associated hazards.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available safety data. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl p-Toluate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl p-Toluate (CAS 13756-42-8). Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks. This document will serve as a preferred source for procedural guidance, building trust through a commitment to safety beyond the product itself.
Immediate Safety and Handling Precautions
This compound is a synthetic intermediate useful in pharmaceutical synthesis.[1][2][3] It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or neoprene gloves are recommended.[5] Thickness: A minimum thickness of 4 mil is advised for adequate protection against incidental contact.[5] Inspection: Always inspect gloves for tears, pinholes, or degradation before use. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Standard: ANSI Z87.1 certified. Rationale: Protects against splashes of the neat oil.[5] A face shield should be worn in conjunction with safety glasses when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (chemical fume hood) | Requirement: To be used in a chemical fume hood to minimize inhalation of vapors.[6] |
Quantitative Hazard and Physical Property Data
The following tables summarize key quantitative data for this compound and its close structural analog, p-tert-Butyltoluene, to provide a comprehensive understanding of its hazard profile and physical characteristics.
Occupational Exposure Limits (for p-tert-Butyltoluene)
In the absence of specific exposure limits for this compound, the limits for the structurally similar compound p-tert-Butyltoluene should be used as a conservative guideline.
| Organization | TWA (8-hour) | STEL (15-minute) |
| NIOSH REL | 10 ppm (60 mg/m³)[4] | 20 ppm (120 mg/m³)[4] |
| OSHA PEL | 10 ppm (60 mg/m³)[4] | Not Established |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂[2] |
| Molecular Weight | 192.3 g/mol [2] |
| Appearance | Neat oil[2] |
| Storage Temperature | -20°C[2] |
Experimental Protocols: Safe Handling Procedures
The following are step-by-step protocols for common laboratory procedures involving this compound. These procedures are designed to minimize exposure and ensure safe handling.
Protocol 1: Weighing and Transferring this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Don all required PPE as outlined in the table above.
-
Have a designated, labeled waste container ready for any contaminated materials.
-
-
Weighing:
-
Place a clean, empty secondary container (e.g., a beaker or vial) on an analytical balance and tare the balance.
-
Using a clean pipette, carefully transfer the desired amount of this compound into the tared container.
-
Perform this transfer slowly to avoid splashing.
-
Record the mass.
-
-
Transferring:
-
If transferring to a reaction vessel, use a clean pipette or syringe.
-
Ensure the receiving vessel is stable and properly supported.
-
After transfer, rinse the pipette or syringe with a suitable solvent and collect the rinsate as hazardous waste.
-
-
Clean-up:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Operational and Disposal Plan
A systematic approach to the entire lifecycle of the chemical, from acquisition to disposal, is crucial for laboratory safety.
Storage Plan
-
Storage Condition: Store this compound at -20°C in its original, tightly sealed container.[2]
-
Location: Store in a designated and clearly labeled area for hazardous chemicals, away from incompatible materials.
-
Inventory: Maintain an accurate inventory of the chemical.
Spill Management Plan
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area and notify the designated emergency response team or institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent materials from spills) in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[2]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. worksafebc.com [worksafebc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene [cdc.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
